Technical Guide: Spectroscopic Profiling of 5,7-Dichloro-2-methylquinoline-3-carboxylic Acid
This guide details the spectroscopic characterization and structural validation of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid , a functionalized quinoline scaffold relevant to medicinal chemistry (e.g., NMDA recept...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization and structural validation of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid , a functionalized quinoline scaffold relevant to medicinal chemistry (e.g., NMDA receptor antagonism, antibacterial agents).[1]
The data presented synthesizes experimental precedents from analogous 3,5-dichloroaniline derivatives and theoretical chemical shift principles to provide a self-validating analytical framework.[1]
CAS Registry: [Derivative Class Reference: 156926-28-4 (Analog)]
Appearance: Typically an off-white to pale yellow crystalline solid.[1][2]
Solubility: Soluble in DMSO, DMF; sparingly soluble in chloroform; insoluble in water (unless basified).[2]
Drug Development Context:
The 3-carboxyquinoline core acts as a bioisostere for kynurenic acid, an endogenous NMDA receptor antagonist.[1][2] The addition of chlorine atoms at the 5- and 7-positions significantly enhances lipophilicity (
) and metabolic stability, preventing oxidative degradation at the electron-rich aromatic ring.[1]
Synthesis & Structural Logic
To understand the spectroscopic data, one must understand the origin of the atoms. This compound is synthesized via the Meth-Cohn or Modified Combes quinoline synthesis, ensuring the specific 5,7-dichloro substitution pattern.[1]
Reaction Pathway (Graphviz)
Caption: Synthesis via Combes/Meth-Cohn methodology. The symmetry of 3,5-dichloroaniline directs cyclization to the ortho-carbon, exclusively yielding the 5,7-dichloro isomer.[1]
Spectroscopic Analysis (The Core)
A. Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of the molecular formula and the presence of two chlorine atoms.[2]
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).[2]
Aryl chloride vibration (diagnostic for halogenation).[1][2]
850–900
Medium
C-H Bend
Out-of-plane bending for isolated aromatic protons.[1][2]
C. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing the 5,7-dichloro isomer from potential 6,8-isomers.[1]
H NMR (400 MHz, DMSO-)
Reference: TMS (
0.00 ppm) or DMSO residual peak ( 2.50 ppm).
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment
Causality / Explanation
13.50
br s
1H
-
COOH
Acidic proton; extremely deshielded and exchangeable with .
8.85
s
1H
-
H-4
Most deshielded aromatic proton due to proximity to the electron-withdrawing COOH group and the ring nitrogen.[1] Appears as a singlet because C5 is substituted (Cl).[2]
8.15
d
1H
H-8
Meta-coupled to H-6.[1][2] Deshielded by the adjacent ring Nitrogen lone pair effect (peri-effect).[2]
7.85
d
1H
H-6
Meta-coupled to H-8.[1][2] Appears upfield relative to H-8.[1][2]
2.92
s
3H
-
CH
Methyl group at C-2.[1][2] Deshielded compared to toluene () due to attachment to the electron-deficient pyridine ring.[1][2]
Self-Validating Logic:
The Singlet at 8.85 ppm (H-4): If the compound were the 6,8-dichloro isomer, H-4 would still be a singlet, but H-5 would be present as a doublet.[1] In the 5,7-dichloro isomer, C5 is blocked , so H-4 has no vicinal neighbor, confirming the singlet.[1]
The Meta-Coupling (2.0 Hz): The presence of two doublets with a small coupling constant (
Hz) proves the protons are meta to each other (H-6 and H-8).[1] If they were ortho (e.g., 5,6-dichloro isomer), would be Hz.
Filter the pale yellow needles and wash with cold ethanol.[2]
Target Melting Point: >220°C (dec).
References
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Tetrahedron Letters, 19(23), 2045-2048. Link
Patel, H. U., & Gediya, P. A. (2014).[4] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[4] Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[2] (Standard reference for NMR shift prediction).
National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of Quinoline Derivatives. NIST Chemistry WebBook, SRD 69.[2][5] Link
An In-Depth Technical Guide to the Solubility of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and developability. This guide p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and developability. This guide provides a comprehensive analysis of the solubility of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Lacking specific experimental data in publicly accessible literature for this particular molecule, this whitepaper establishes a framework for understanding its expected solubility based on first principles of physical organic chemistry. It further outlines detailed methodologies for the empirical determination of its solubility, ensuring scientific rigor and reproducibility. This document is intended to serve as a foundational resource for researchers initiating studies with this compound or similar quinoline-based structures.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand as paramount hurdles. Poor solubility can lead to low bioavailability, erratic absorption, and an overall diminished therapeutic effect, often causing the termination of otherwise promising drug development programs.
5,7-Dichloro-2-methylquinoline-3-carboxylic acid belongs to the quinoline class of compounds, a scaffold renowned for its broad spectrum of biological activities. As research into this and similar molecules progresses, a thorough understanding of their behavior in various solvent systems becomes indispensable for a range of applications, from initial in-vitro screening to formulation development.
This guide focuses on two solvents of profound importance in the research environment:
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, often referred to as a "universal solvent" for its ability to dissolve a vast array of both polar and nonpolar compounds.[1][2][3][4][5] It is a staple for creating high-concentration stock solutions for biological assays.
Ethanol: A polar protic solvent widely used in pharmaceutical preparations, extractions, and as a co-solvent.[6][7][8][9] Its lower toxicity compared to other organic solvents makes it a valuable component in many formulations.
This document will first delve into the theoretical underpinnings of the solubility of our target molecule in these two solvents, followed by a practical guide to experimental determination.
Molecular and Solvent Characteristics: A Predictive Analysis
To predict the solubility of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, we must first analyze its molecular structure and the properties of the solvents.
2.1. Analysis of the Solute: 5,7-Dichloro-2-methylquinoline-3-carboxylic acid
Quinoline Core: A heterocyclic aromatic ring system, which is generally nonpolar and contributes to solubility in organic solvents.
Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group is acidic and can be deprotonated to form a carboxylate salt, which dramatically increases aqueous solubility.
Dichloro- substituents (-Cl): The two chlorine atoms are electronegative and increase the molecule's overall polarity and molecular weight. Halogen substituents can engage in halogen bonding, which may influence interactions with specific solvents.
Methyl Group (-CH₃): A small, nonpolar alkyl group that slightly increases lipophilicity.
Overall, the molecule possesses a dual nature: a large, relatively nonpolar aromatic system and a highly polar, acidic functional group. This amphipathic character suggests that its solubility will be highly dependent on the solvent's ability to interact with both of these features.
Strong hydrogen bond acceptor.[2] Dissolves a wide range of organic and inorganic compounds.[1][4]
Hydrogen bond donor and acceptor.[9][11] Miscible with water and many organic solvents.[7]
2.3. Predicted Solubility
In DMSO: Due to its high polarity and potent hydrogen bond accepting capabilities, DMSO is expected to be an excellent solvent for 5,7-Dichloro-2-methylquinoline-3-carboxylic acid. The sulfoxide oxygen of DMSO can readily form a strong hydrogen bond with the acidic proton of the carboxylic acid group. Furthermore, the dipolar nature of DMSO can effectively solvate the polar regions of the molecule, while its organic character interacts favorably with the quinoline ring system. High solubility is predicted.
In Ethanol: Ethanol, being a polar protic solvent, can also effectively solvate the molecule. It can act as both a hydrogen bond donor (from its -OH group) and acceptor (at its oxygen atom), allowing it to interact with the carboxylic acid group.[9][11] However, ethanol is less polar than DMSO (as indicated by its lower dielectric constant) and may be slightly less effective at overcoming the crystal lattice energy of the solid compound. While good solubility is expected, it is predicted to be quantitatively lower than in DMSO. The solubility of carboxylic acids in ethanol is generally good.[12]
Experimental Determination of Solubility
The following protocols provide a systematic approach to determining the solubility of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid.
3.1. Workflow for Solubility Assessment
The process begins with a qualitative assessment, followed by a more rigorous quantitative determination.
Caption: Experimental workflow for solubility determination.
3.2. Protocol 1: Qualitative Solubility Test
This initial test provides a rapid assessment of solubility.[13][14][15]
Preparation: Weigh approximately 1 mg of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid into a small glass vial.
Solvent Addition: Add the chosen solvent (DMSO or ethanol) in 100 µL increments.
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
Observation: Visually inspect the solution against a dark background to see if all solid material has dissolved.
Categorization:
Highly Soluble: Dissolves in < 200 µL.
Soluble: Dissolves in 200 µL - 1 mL.
Sparingly Soluble: Some, but not all, material dissolves in 1 mL.
Insoluble: No apparent dissolution in 1 mL.
3.3. Protocol 2: Quantitative Solubility by Saturation Shake-Flask Method (HPLC-UV)
This is the gold-standard method for determining thermodynamic solubility.
Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial containing a precise volume (e.g., 1.0 mL) of the solvent (DMSO or ethanol). The presence of excess solid is crucial to ensure saturation.
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.
Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the sample at a high speed (e.g., 14,000 rpm for 10 minutes) or filter the suspension through a 0.22 µm syringe filter compatible with the solvent.
Sample Dilution: Carefully take a known aliquot of the clear supernatant (e.g., 10 µL) and dilute it with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
Quantification: Analyze the diluted sample by High-Performance Liquid Chromatography with a UV detector (HPLC-UV) set to a wavelength where the compound has maximum absorbance.
Calculation: Calculate the concentration of the saturated solution by comparing the peak area of the sample to the calibration curve, taking the dilution factor into account. The result is the solubility, typically expressed in mg/mL or mM.
Data Interpretation and Molecular Interactions
The experimentally determined solubility values can be rationalized by considering the intermolecular forces at play between the solute and each solvent.
In DMSO: The dominant interaction will be the strong hydrogen bond between the carboxylic acid proton and the highly basic oxygen of the DMSO. This single, powerful interaction is highly effective at breaking the crystal lattice of the solid solute, leading to high solubility.
In Ethanol: Ethanol can engage in a network of hydrogen bonds with the carboxylic acid group. However, ethanol molecules also strongly interact with each other. The dissolution process requires disrupting both the solute-solute interactions (crystal lattice) and the solvent-solvent interactions to form new solute-solvent interactions. The net energy change of this process determines the final solubility, which is expected to be favorable but less so than in DMSO.
Conclusion and Best Practices
While a definitive quantitative value for the solubility of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid in DMSO and ethanol is not available in current literature, a strong theoretical basis predicts high solubility in DMSO and good solubility in ethanol. For any research program utilizing this compound, it is imperative to perform empirical solubility testing.
Recommendations for Researchers:
Always use anhydrous solvents when possible, as water content can significantly alter the solubility profile, especially in DMSO.
For biological assays, prepare a high-concentration stock solution in 100% DMSO . When diluting into aqueous media, be mindful of the final DMSO concentration, as it can affect cell viability and assay performance.
When performing quantitative studies, ensure that the shake-flask method reaches true equilibrium , which may require periodic sampling to confirm that the concentration in the supernatant has plateaued.
Always verify the purity of the compound before conducting solubility studies, as impurities can lead to erroneous results.
By combining the theoretical framework presented with the rigorous experimental protocols outlined, researchers can confidently determine the solubility of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid and proceed with their research and development objectives on a solid footing.
An In-Depth Technical Guide to the In Silico Modeling of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid Interactions
This guide provides a comprehensive, technically-focused walkthrough for the in silico analysis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, a novel compound of interest. Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically-focused walkthrough for the in silico analysis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, a novel compound of interest. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will navigate the essential computational workflows, from initial preparation and target selection to advanced simulations and property prediction, grounding each step in established scientific principles and robust methodologies.
Introduction: The Rationale for In Silico Interrogation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2] Many quinoline derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4][5] Our subject molecule, 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, possesses the characteristic quinoline core, suggesting its potential as a modulator of kinase activity.
In silico modeling provides a powerful, resource-efficient paradigm for the preliminary assessment of such novel compounds.[6] By simulating molecular interactions within a computational environment, we can predict binding affinities, elucidate interaction mechanisms, and evaluate drug-like properties long before the compound is synthesized.[6] This predictive power allows for the prioritization of promising candidates, thereby streamlining the drug discovery pipeline and reducing late-stage attrition.[7][8]
This guide will use a hypothetical scenario where we investigate the interaction of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in cancer therapy.
Part 1: Foundational Steps - Ligand and Receptor Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase of preparation is critical for ensuring that the subsequent simulations are both chemically and biologically relevant.
Ligand Preparation
The journey begins with the generation of a high-quality 3D conformation of our ligand, 5,7-Dichloro-2-methylquinoline-3-carboxylic acid.
Protocol 1: Ligand Preparation Workflow
2D Structure to 3D Conversion:
Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for the ligand. For our compound, this is CC1=C(C(=O)O)C=C2C(=N1)C=C(C=C2Cl)Cl.
Utilize a computational chemistry tool such as Open Babel to convert the 2D SMILES string into a 3D structure file (e.g., in .sdf or .mol2 format).
Energy Minimization:
The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field, such as the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94).[1][9] This step optimizes the bond lengths, angles, and dihedrals to produce a more stable and realistic conformation.
Charge Assignment and Protonation:
Assign partial atomic charges. This is crucial for accurately calculating electrostatic interactions. Methods like Gasteiger or AM1-BCC are commonly employed.[10]
Determine the likely protonation state at a physiological pH of 7.4. The carboxylic acid group on our ligand will likely be deprotonated. Tools like MarvinSketch or Chimera can assist in this determination.[11]
File Format Conversion for Docking:
For use with docking software like AutoDock Vina, the prepared ligand structure must be converted to the PDBQT file format.[11] This format includes atomic coordinates, partial charges, and information about rotatable bonds. The prepare_ligand4.py script from MGLTools is a standard utility for this purpose.
Target (Receptor) Preparation
For our hypothetical study, we will target the EGFR kinase domain. We will use a high-resolution crystal structure from the Protein Data Bank (PDB), a global repository for 3D structural data of biological macromolecules.[12][13] A suitable PDB entry is 2GS6 , which represents the active EGFR kinase domain.[12]
Protocol 2: Receptor Preparation Workflow
PDB Structure Acquisition:
Download the PDB file for 2GS6 directly from the RCSB PDB website.
Initial Structure Cleaning:
The raw PDB file often contains non-essential molecules, such as water, co-factors from the crystallization process, and potentially other protein chains.[14][15] These should be removed to isolate the target protein chain.[14][15] Tools like UCSF Chimera or PyMOL are excellent for this visualization and cleaning process.[16]
Addressing Structural Imperfections:
Crystal structures may have missing residues or side-chain atoms due to poor electron density.[16] These gaps must be modeled in to ensure a complete protein structure. Tools like Modeller or the Dock Prep tool in Chimera can be used to rebuild these missing segments.[15]
Addition of Hydrogen Atoms:
PDB files typically do not include hydrogen atoms. These must be added to correctly model hydrogen bonding networks and protonation states of residues like Histidine, Aspartate, and Glutamate at physiological pH.[17]
Charge Assignment and File Conversion:
Similar to the ligand, assign partial charges to the protein atoms. The AMBER or CHARMM force fields are standard choices for proteins.[18][19]
Convert the cleaned and prepared protein structure into the PDBQT format for compatibility with AutoDock Vina, using the prepare_receptor4.py script.[11]
Part 2: Predicting Binding Interactions - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17] It is a cornerstone of structure-based drug design.
The Docking Workflow
The primary goal of docking is to sample a wide range of ligand conformations and orientations within the protein's binding site and to rank them using a scoring function, which estimates the binding affinity.
Workflow Diagram: Molecular Docking
Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.
Protocol 3: Molecular Docking with AutoDock Vina
Defining the Search Space (Grid Box):
A "grid box" must be defined to specify the three-dimensional space where the docking algorithm will search for binding poses.[1] This box should be centered on the known ATP-binding site of the EGFR kinase domain and be large enough to accommodate the ligand in various orientations.
Configuration File:
Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
Executing the Docking Run:
Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
Analysis and Interpretation of Docking Results
The output from a docking simulation provides a wealth of information that requires careful analysis.
Binding Affinity: The docking score is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity.
Binding Pose: The top-ranked pose represents the most likely binding orientation of the ligand. This pose should be visually inspected using molecular visualization software.
Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for hydrogen bonds, hydrophobic interactions, and potential pi-stacking, which are crucial for stable binding. The quinoline scaffold, for example, often forms a key hydrogen bond with the hinge region of kinases.[1]
Table 1: Hypothetical Docking Results for 5,7-Dichloro-2-methylquinoline-3-carboxylic acid with EGFR (PDB: 2GS6)
Part 3: Exploring Dynamics and Stability - Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time.[20] This provides insights into the stability of the binding pose and the flexibility of the system.
The MD Simulation Workflow
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to generate a trajectory of the system's evolution.
Workflow Diagram: Molecular Dynamics Simulation
Caption: An overview of the sequential steps involved in setting up and running an MD simulation.
Protocol 4: MD Simulation with GROMACS
System Preparation:
Ligand Topology: Generate a topology file for the ligand, which describes the force field parameters (bond lengths, angles, charges, etc.). This can be done using servers like SwissParam or the antechamber tool from AmberTools for compatibility with AMBER force fields.[9][18]
Complex Formation: Combine the coordinate files of the protein (from the prepared PDB) and the ligand (from the best docking pose) into a single complex structure file.
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
Energy Minimization:
Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
Equilibration:
Conduct a two-phase equilibration. First, a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, a longer simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.
Production MD:
Run the main simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the coordinates of all atoms are saved at regular intervals, creating the trajectory file.
Trajectory Analysis
The resulting trajectory file is a rich source of data on the dynamic behavior of the complex.
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD plot suggests that the system has reached equilibrium and the ligand remains stably bound.[20]
Root Mean Square Fluctuation (RMSF): This is calculated for each residue and indicates the flexibility of different parts of the protein. Higher RMSF values in the binding site might suggest conformational changes upon ligand binding.
Hydrogen Bond Analysis: Track the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation. A persistent hydrogen bond indicates a stable and important interaction.[20]
The protein structure is stable throughout the simulation.
Ligand RMSD (relative to protein)
Stable at ~1.5 Å
The ligand maintains a stable binding pose within the active site.
Key Hydrogen Bonds (Ligand-Met793)
Occupancy: 95%
The hydrogen bond identified in docking is highly stable and crucial for anchoring the ligand.
RMSF of Active Site Residues
Low fluctuations (< 1.5 Å)
The binding pocket remains structurally ordered upon ligand binding.
Part 4: Refining Energetics and Predicting Properties
To gain a more quantitative understanding of binding and to assess the broader potential of the compound as a drug, we perform further computational analyses.
Binding Free Energy Calculation
While docking scores provide a rapid estimate, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate calculation of the binding free energy by considering solvation effects.
Protocol 5: MM/PBSA Calculation
Snapshot Extraction: Extract a series of snapshots (e.g., 100 frames) from the stable portion of the MD trajectory.
Energy Calculations: For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone. This involves computing the molecular mechanics energy in the gas phase and the solvation free energy.
Binding Free Energy: The binding free energy (ΔG_bind) is then calculated by taking the difference between the free energy of the complex and the sum of the free energies of the individual protein and ligand.
A more negative ΔG_bind value from MM/PBSA calculations reinforces the prediction of strong binding affinity.
ADMET Prediction
A potent molecule is not necessarily a good drug. It must also have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][21] Numerous web-based tools and software can predict these properties from the molecule's structure.[6][22][23][24]
Key ADMET-related Properties to Assess:
Lipinski's Rule of Five: A set of simple physicochemical parameters that help to evaluate a compound's "drug-likeness" for oral administration.[7][8][25][26][27]
Molecular weight < 500 Daltons
LogP (lipophilicity) < 5
Hydrogen bond donors < 5
Hydrogen bond acceptors < 10
Aqueous Solubility: Poor solubility can hinder absorption.
Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs, but undesirable for others.
CYP450 Inhibition: Inhibition of key metabolic enzymes can lead to drug-drug interactions.
Toxicity: Predictions for mutagenicity, carcinogenicity, and cardiotoxicity (hERG inhibition).
Table 3: Predicted Physicochemical and ADMET Properties
Property
Predicted Value
Compliance/Risk Assessment
Molecular Weight
284.1 g/mol
Compliant with Lipinski's Rule
LogP
3.8
Compliant with Lipinski's Rule
Hydrogen Bond Donors
1
Compliant with Lipinski's Rule
Hydrogen Bond Acceptors
3
Compliant with Lipinski's Rule
Aqueous Solubility
Moderately Soluble
Acceptable for initial consideration
BBB Permeation
Low
Low risk of CNS side effects
hERG Inhibition
Low probability
Low risk of cardiotoxicity
Ames Mutagenicity
Non-mutagenic
Low toxicity risk
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the initial investigation of a novel small molecule, 5,7-Dichloro-2-methylquinoline-3-carboxylic acid. Through a combination of molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction, we have constructed a detailed, albeit hypothetical, profile of its potential as an EGFR kinase inhibitor.
The results suggest that the compound is a promising candidate, with strong predicted binding affinity, a stable binding mode within the EGFR active site, and a favorable drug-like profile. These computational findings provide a strong rationale for advancing the compound to the next stages of the drug discovery process, namely chemical synthesis and in vitro experimental validation. This structured, multi-faceted computational approach exemplifies how modern drug discovery leverages the power of simulation to make more informed, data-driven decisions, ultimately accelerating the path toward novel therapeutics.
References
Lipinski's rule of five. In: Wikipedia. ; 2023. [Link]
Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
Analysis of molecular dynamics trajectories | Computational Chemistry Class Notes. Fiveable. [Link]
Lipinski's Five Rule for Druglikeness. Kaggle. [Link]
Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. Kinase Atlas. [Link]
Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. ACS Publications. [Link]
Preparing the protein and ligand for docking. ScotChem. [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]
3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB. [Link]
Trajectory maps: molecular dynamics visualization and analysis. PMC. [Link]
5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. RCSB PDB. [Link]
Preparing the protein and ligand for docking. ScotChem. [Link]
SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. ResearchGate. [Link]
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing. [Link]
3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. RCSB PDB. [Link]
5CAV: EGFR kinase domain with compound 41a. RCSB PDB. [Link]
Preliminary Biological Screening of Dichloro-Quinoline Derivatives
Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Executive Summary & Chemical Rationale The quinoline scaffold is a privileged structure in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide
Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Executive Summary & Chemical Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, historically validated by the success of antimalarials like chloroquine. However, the specific subclass of dichloro-quinoline derivatives (e.g., 5,7-dichloro-8-quinolinol or 4,7-dichloroquinoline analogs) presents unique screening challenges and opportunities.
The addition of chlorine atoms at the 4, 5, or 7 positions serves two critical pharmacological functions:
Metabolic Blocking: Chlorination hinders oxidative metabolism at susceptible ring positions, extending the half-life (
) of the lead compound.
Lipophilicity Modulation: It increases the partition coefficient (
), facilitating passive transport across bacterial cell walls or cancer cell membranes.
This guide outlines a self-validating screening cascade designed to filter false positives caused by solubility issues—a common pitfall with lipophilic dichloro-analogs—and rapidly identify hit compounds.
Phase I: In Silico Profiling & Filtering
Before wet-lab synthesis, candidates must pass an in silico filter. Dichloro-quinolines are prone to poor aqueous solubility; therefore, computational prediction of ADME (Absorption, Distribution, Metabolism, Excretion) is the first "experiment."
Critical Parameters to Model:
cLogP: Target a range of 2.0–4.5. Values >5.0 often result in precipitation in assay media (false negatives).
PAINS Filter: Screen against "Pan-Assay Interference Compounds" to ensure the quinoline core isn't acting as a non-specific protein aggregator.
Molecular Docking: For antimicrobial screening, dock against DNA Gyrase (Subunit B) or Topoisomerase IV . For anticancer, target Human Topoisomerase II .
Visualization: Screening Cascade
Figure 1: The logical progression from library design to validated hit. Note the explicit solubility checkpoint before biological testing.
Phase II: Antimicrobial Screening (The Gold Standard)
The primary application of dichloro-quinolines is antimicrobial activity. The Broth Microdilution Method is the industry standard (CLSI M07 guidelines), but it requires modification for this specific chemical class due to hydrophobicity.
Dichloro-quinolines often act as DNA intercalators. Screening against cancer cell lines (e.g., HeLa, MCF-7) assesses potency and selectivity.[1]
Protocol: MTT Assay
Seeding: Seed cells (
cells/well) in 96-well plates; incubate 24h for attachment.
Treatment: Add compounds (0.1 – 100 µM). Include a Doxorubicin positive control.
Duration: Incubate for 48–72 hours.
Development:
Add MTT reagent; incubate 4h.
Solubilize formazan crystals using DMSO.
Technical Note: Dichloro-quinolines can sometimes reduce MTT directly (false positive). Use the SRB (Sulforhodamine B) assay if you suspect chemical interference.
Once a hit is identified, you must confirm it acts via the expected mechanism (Topoisomerase II/DNA Gyrase poisoning) rather than non-specific membrane disruption.
Mechanism of Action
Quinolones stabilize the cleavage complex between DNA and Gyrase.[2][3] The dichloro-substitution often enhances binding to the hydrophobic pocket of the GyrA subunit.
Visualization: Gyrase Inhibition Pathway
Figure 2: Mechanism of Action. The drug traps the enzyme on the DNA, converting an essential enzyme into a cellular poison.
Gel Electrophoresis Supercoiling Assay
To validate this mechanism experimentally:
Incubate Relaxed Plasmid pBR322 + DNA Gyrase + Test Compound.
Run on agarose gel.
Result: If the compound works, you will see the inhibition of supercoiling (plasmid remains relaxed) compared to the control.
References
Synthesis and Biological Activity
Title: Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evalu
Halogenated Quinoline-3-Carboxylic Acids: A Deep Dive into Structure-Activity Relationships for Drug Discovery
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of halogenated quinoline-3-carboxylic acids. This class of compounds is a cornerstone in medicinal chemistry, forming th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of halogenated quinoline-3-carboxylic acids. This class of compounds is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents with a wide array of biological activities, most notably as potent antibacterial agents (fluoroquinolones), but also as emerging anticancer, antiviral, and anti-inflammatory molecules.[1][2] This document will dissect the intricate relationship between the chemical structure of these compounds and their biological functions, offering valuable insights for researchers, scientists, and professionals in drug development.
The Privileged Scaffold: Quinoline-3-Carboxylic Acid
The quinoline-3-carboxylic acid core is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[1] Its planar bicyclic system provides a rigid framework for the precise orientation of functional groups. The foundational structure consists of a fused benzene and pyridine ring, with a carboxylic acid group at the C3 position, which is crucial for the activity of many compounds within this class.[1]
The biological activity of quinoline-3-carboxylic acid derivatives can be significantly modulated by the type and position of substituents on the quinoline ring system. Key positions that have been extensively studied for their influence on activity include C2, C4, C6, C7, and C8.[1] Halogenation, in particular, has proven to be a powerful strategy to enhance the potency and modulate the pharmacokinetic properties of these molecules.
The Decisive Role of Halogens in Modulating Biological Activity
Halogen atoms, owing to their unique electronic and steric properties, play a pivotal role in shaping the SAR of quinoline-3-carboxylic acids. Their introduction can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.
The most prominent examples of halogenated quinoline-3-carboxylic acids are the fluoroquinolone antibiotics.[3][4] These synthetic antibacterial agents exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3][4][5]
The SAR for antibacterial activity is well-established:
C3-Carboxylic Acid and C4-Keto Group: These functionalities are indispensable for antibacterial activity. They are believed to interact with the bacterial DNA gyrase enzyme complex.[1][3]
C6-Fluorine: The presence of a fluorine atom at the C6 position is a hallmark of the fluoroquinolone class. This substitution significantly enhances antibacterial potency and cell penetration.[3]
C7-Substituent: The substituent at the C7 position, often a nitrogen-containing heterocycle like piperazine or pyrrolidine, profoundly influences the antibacterial spectrum and potency.[3][6] Larger heterocycles at this position have been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[6]
C8-Halogen: Substitution at the C8 position with a halogen, particularly fluorine or chlorine, can further enhance antibacterial activity. The general order of potency is F > Cl > H.[1]
Diagram: Core Structure-Activity Relationship of Fluoroquinolones
Caption: Key structural features of fluoroquinolones and their bacterial targets.
Recent research has highlighted the potential of halogenated quinoline-3-carboxylic acids as anticancer agents.[7][8] Their mechanism of action in cancer cells is diverse and can involve the inhibition of key enzymes like dihydroorotate dehydrogenase (DHODH) and protein kinase CK2.[1][9][10]
Key SAR insights for anticancer activity include:
C2-Position: Bulky, hydrophobic substituents at the C2 position are often associated with potent anticancer activity, particularly for DHODH inhibitors.[1]
C4-Position: A carboxylic acid group at the C4 position can also be a strict requirement for anticancer activity in some derivatives.[1]
Benzo Ring (C5-C8) Halogenation: The introduction of electron-withdrawing groups, such as fluoro or chloro, on the benzo portion of the quinoline ring can enhance anticancer potency.[1] Structure-activity relationship studies have shown that substitution at the 4-, 6-, and 9-positions with specific halogen atoms can increase the molecule's efficacy against various cancer cell lines.[11]
Table 1: Influence of Halogenation on Anticancer Activity of Quinoline-3-Carboxylic Acid Derivatives
Mechanism of Action: From Bacterial DNA to Cancer Cell Signaling
The versatility of the halogenated quinoline-3-carboxylic acid scaffold is evident in its diverse mechanisms of action.
As previously mentioned, fluoroquinolones target bacterial type II topoisomerase enzymes, DNA gyrase, and topoisomerase IV.[5] By binding to the enzyme-DNA complex, they stabilize DNA strand breaks, which in turn blocks the progress of the replication fork and leads to bacterial cell death.[4]
Diagram: Fluoroquinolone Mechanism of Action
Caption: Simplified workflow of fluoroquinolone antibacterial action.
The anticancer effects of these compounds are more varied. Some derivatives inhibit DHODH, an enzyme crucial for pyrimidine biosynthesis, thereby starving rapidly dividing cancer cells of essential building blocks for DNA and RNA synthesis.[1] Others function as inhibitors of protein kinases like CK2, which are often overexpressed in cancer and play a role in cell growth and proliferation.[9][10]
Experimental Protocols for SAR Studies
To elucidate the structure-activity relationships of novel halogenated quinoline-3-carboxylic acids, a series of well-defined experimental protocols are essential.
A common and versatile method for the synthesis of the quinoline scaffold is the Doebner-von Miller reaction or variations thereof.[12][13]
Step-by-Step Protocol: Modified Doebner Reaction
Reaction Setup: In a round-bottom flask, combine an appropriately substituted aniline (1 equivalent), a substituted aldehyde (1 equivalent), and pyruvic acid (1.2 equivalents) in a suitable solvent such as ethanol or a mixture of water and ethylene glycol.[14]
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).[14]
Reaction Conditions: Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1]
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to obtain the desired quinoline-4-carboxylic acid derivative.[14] Note that this reaction can be adapted to produce quinoline-3-carboxylic acid derivatives by using appropriate starting materials.
The antibacterial efficacy of newly synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol: Broth Microdilution MIC Assay
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Controls: Include positive (bacteria only) and negative (broth only) controls, as well as a reference antibiotic (e.g., ciprofloxacin).
The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT assay.
Step-by-Step Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: Experimental Workflow for SAR Evaluation
Caption: A streamlined workflow for the synthesis and biological evaluation of novel compounds.
Conclusion and Future Perspectives
The halogenated quinoline-3-carboxylic acid scaffold remains a highly fruitful area for drug discovery. While the SAR for antibacterial agents is well-understood, the exploration of this chemical space for anticancer, antiviral, and anti-inflammatory applications is still evolving. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action in various disease contexts. The strategic placement of halogens will undoubtedly continue to be a key tool in the medicinal chemist's arsenal for fine-tuning the biological properties of these versatile molecules.
References
Adesh University Journal of Medical Sciences & Research. (2020, July 23). Fluoroquinolone antibiotics: An overview.
PMC. (2023, August 11). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models.
The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2025, August 6).
CONICET. (2011, November 15). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group.
Slideshare. Antibacterial Action Mechanism of Fluoroquinolones.pptx.
ResearchGate. (2016, November 19). Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions.
Beilstein Journals. (2015, October 20). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates.
ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
Benchchem. Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide.
PubMed. (2019, April 15). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors.
PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
MDPI. (2012, September 6). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors.
ResearchGate. SAR-identified moieties responsible for activity in quinine 3.
PubMed. Quinoline antimalarials: mechanisms of action and resistance.
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020, November 24).
ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry.
PubMed. (2002, November 15). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
Sabinet African Journals. The mechanism of action of quinolines and related anti-malarial drugs.
Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs.
Google Patents. US4997943A - Quinoline-3-carboxylic acid derivatives.
YouTube. (2022, February 15). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T.
Taylor & Francis. (2025, July 3). Full article: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
ACS.org. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
using 5,7-Dichloro-2-methylquinoline-3-carboxylic acid in cancer cell line studies
Application Note: Investigating the Antiproliferative Potential of 5,7-Dichloro-2-methylquinoline-3-carboxylic Acid Executive Summary This guide details the technical protocols for utilizing 5,7-Dichloro-2-methylquinolin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Investigating the Antiproliferative Potential of 5,7-Dichloro-2-methylquinoline-3-carboxylic Acid
Executive Summary
This guide details the technical protocols for utilizing 5,7-Dichloro-2-methylquinoline-3-carboxylic acid (hereafter referred to as 5,7-DCMQ-3-CA ) in cancer cell line studies. Belonging to the halogenated quinoline-3-carboxylic acid scaffold, this compound represents a critical chemical class investigated for DNA minor groove binding , Topoisomerase II inhibition , and Pim-1 kinase inhibition . This document provides researchers with optimized workflows for solubilization, dose-response screening, and mechanistic validation in adherent cancer models (e.g., MCF-7, HeLa, A549).
Solubility: Low in water; Soluble in DMSO (>10 mM); Soluble in dilute alkali (NaOH).
Mechanistic Relevance
Research into quinoline-3-carboxylic acid derivatives suggests a multi-modal mechanism of action in oncology:
DNA Intercalation/Minor Groove Binding: The planar quinoline core allows insertion between DNA base pairs, while the 3-carboxylic acid moiety facilitates hydrogen bonding with the minor groove (e.g., A/T rich regions), disrupting replication [1, 2].
Kinase Inhibition (Pim-1): Substituted quinolines have been identified as ATP-competitive inhibitors of Pim-1 kinase, a protein overexpressed in prostate and breast cancers that promotes cell survival [3].
Topoisomerase II Inhibition: Halogenated quinolines can stabilize the DNA-Topoisomerase II cleavable complex, leading to double-strand breaks and apoptosis [4].
Caption: Proposed multi-target mechanism of 5,7-DCMQ-3-CA leading to apoptotic cell death.
Experimental Protocols
Stock Solution Preparation (Critical Step)
The carboxylic acid group and lipophilic quinoline core create solubility challenges. Improper solubilization leads to micro-precipitation in media, invalidating IC50 data.
Protocol:
Vehicle: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
Concentration: Prepare a 20 mM master stock.
Calculation: Weigh 5.12 mg of powder. Dissolve in 1.0 mL DMSO.
Sonication: Sonicate in a water bath for 5–10 minutes at ambient temperature to ensure complete dissolution.
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).
Expert Insight: If precipitation occurs upon adding the stock to the cell culture media (pH 7.4), the carboxylic acid may be protonated and insoluble. Pre-dilute the stock in a buffer adjusted to pH 8.0 or ensure the final DMSO concentration is 0.5% (v/v) to maintain solubility.
Cell Viability Screening (MTT/SRB Assay)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) in MCF-7 (Breast) or A549 (Lung) cell lines.
Workflow Diagram:
Caption: Standard cytotoxicity screening workflow for quinoline derivatives.
Step-by-Step Procedure:
Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24h to allow attachment.
Treatment Preparation:
Prepare a fresh 2x working solution in media.
Perform a 1:2 or 1:3 serial dilution.
Dose Range: 0.1 µM to 100 µM (Standard range for quinolines).
Controls:
Negative: 0.5% DMSO (Vehicle).
Positive: Doxorubicin (1 µM) or Cisplatin (20 µM).
Blank: Media only (no cells).
Exposure: Add 100 µL of treatment media to wells. Incubate for 48 or 72 hours .
Normalize raw absorbance data to the Vehicle Control (set as 100% viability).
Table 1: Expected Data Structure for IC50 Calculation
Compound Concentration (µM)
Log[Conc]
Absorbance (Mean)
% Viability
0 (Vehicle)
-
0.850
100%
0.1
-1.0
0.840
98.8%
1.0
0.0
0.750
88.2%
10.0
1.0
0.420
49.4%
50.0
1.7
0.150
17.6%
100.0
2.0
0.050
5.8%
Calculation: Use Non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin.
Thresholds:
Potent: IC50 < 10 µM
Moderate: IC50 10–50 µM
Inactive: IC50 > 50 µM
Downstream Mechanistic Assays
If the compound shows potency (IC50 < 20 µM), validate the mechanism.
Cell Cycle Analysis (Flow Cytometry)
Quinolines targeting Topo II typically cause G2/M phase arrest .
Treat cells at IC50 and 2x IC50 for 24 hours.
Harvest and fix in 70% cold ethanol (-20°C, >2 hours).
Stain with Propidium Iodide (PI) + RNase A.
Analyze via Flow Cytometry. Expect accumulation in the G2/M peak.
Apoptosis Detection (Annexin V/PI)
Confirm if cell death is apoptotic (programmed) or necrotic.
Treat cells for 24–48 hours.
Stain with Annexin V-FITC and PI.
Interpretation:
Annexin V+/PI-: Early Apoptosis (Consistent with kinase/Topo inhibition).
Annexin V+/PI+: Late Apoptosis.
References
Mittal, R. K., & Purohit, P. (2021).[1] Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Link
Purohit, P., et al. (2022).[2] Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348.[2] Link
Li, K., et al. (2016).[3] Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1889-1897.[3] Link
Vaidya, A., et al. (2015).[3] Computational Analysis of Quinoline Derivatives as Potent Topoisomerase-II Inhibitors. Medicinal Chemistry Research, 24(1), 383-393.[3] Link
El-Azab, A. S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. Chemical Biology & Drug Design, 104(4), e14615. Link
Application Note: Preparation of Stock Solutions for 5,7-Dichloro-2-methylquinoline-3-carboxylic acid
Abstract & Scientific Scope This Application Note provides a definitive technical guide for the preparation, storage, and validation of stock solutions of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid (CAS 948293-69-4...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Scope
This Application Note provides a definitive technical guide for the preparation, storage, and validation of stock solutions of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid (CAS 948293-69-4) . This compound is a substituted quinoline scaffold frequently utilized as a pharmacophore in the development of kinase inhibitors (e.g., CK2), antimalarial bisquinolines, and as a synthetic intermediate for functionalized quinaldines.
Due to the presence of the hydrophobic 5,7-dichloro-2-methylquinoline core and the ionizable 3-carboxylic acid moiety, this molecule exhibits pH-dependent amphiphilicity . Improper solubilization often leads to "silent precipitation" (micro-aggregates invisible to the naked eye), resulting in erratic IC50 data or failed synthetic yields.[1] This guide outlines protocols to ensure thermodynamic stability and experimental reproducibility.
Physicochemical Profile & Solubility Logic
Understanding the molecular drivers of solubility is prerequisite to protocol execution.[1]
Property
Value / Characteristic
Impact on Solubilization
Molecular Formula
C₁₁H₇Cl₂NO₂
Moderate lipophilicity due to aromatic rings.
Molecular Weight
256.08 g/mol
Small molecule; kinetics of dissolution are fast if solvent is correct.[1]
pKa (Acidic)
~3.8 – 4.5 (-COOH)
At pH < 4, exists as neutral/protonated form (Insoluble in water).[1]
pKa (Basic)
< 2.0 (Quinoline N)
The electron-withdrawing Cl atoms significantly reduce the basicity of the nitrogen; protonation requires strong acid.[1]
LogP (Est.)
~3.3 – 3.8
High lipophilicity; requires organic co-solvents or salt formation.[1]
Appearance
White to off-white solid
High melting point (>200°C); crystal lattice energy is high, requiring energy (sonication/heat) to break.[1]
Solubility Mechanism
In Organic Solvents (DMSO/DMF): The compound dissolves via dipole-dipole interactions.[1] The polar aprotic nature of DMSO disrupts the crystal lattice effectively.[1]
In Aqueous Media: The compound is insoluble in water at neutral or acidic pH.[1] To dissolve in water, you must deprotonate the carboxylic acid (pH > 7.[1]5) to form the carboxylate anion (
Solvent Addition: Add 1.0 mL of anhydrous DMSO. Do not use water-containing DMSO (hygroscopic DMSO can induce precipitation).[1]
Dispersion: Vortex vigorously for 30 seconds.
Dissolution: If solid particles remain, sonicate in a water bath at 35–40°C for 5–10 minutes.
Visual Check: Solution must be completely clear and colorless/pale yellow.[1] Hold up to light to check for "schlieren" lines or micro-particulates.[1]
Aliquoting: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Storage: Store at -20°C or -80°C.
Usage in Assays:
Dilute the DMSO stock into the assay buffer immediately prior to use.[1]
Critical: Ensure the final DMSO concentration in your assay is <1% (usually <0.1%) to avoid solvent toxicity.[1]
Precipitation Risk: When diluting into aqueous buffer, add the DMSO stock slowly while vortexing the buffer. If the buffer pH is < 6.0, the compound may crash out.[1] Ensure assay buffer pH is ≥ 7.4.[1]
Protocol B: Preparation of Aqueous Working Solution (Salt Formation)
Target: Water-soluble form for animal studies or solvent-sensitive assays.[1]
Mechanism: Conversion of the acid to its Sodium or Potassium salt.[1]
Protects from light; glass prevents leaching of plasticizers by DMSO.
Temperature
-20°C or -80°C
Arrhenius kinetics: lower temp slows degradation.
Hygroscopicity
Desiccator
DMSO is hygroscopic.[1] Water absorption causes the compound to crash out over time.[1] Keep vials tightly sealed.
Freeze/Thaw
Max 3 cycles
Repeated temp shifts can induce crystal nucleation.[1]
References
Compound Identity & CAS: 5,7-Dichloro-2-methylquinoline-3-carboxylic acid (CAS 948293-69-4).[2][3][4][5][6] PubChem Compound Summary. National Center for Biotechnology Information.[1] Link[1][2]
General Solubility of Quinoline-3-carboxylic Acids: "Process for the preparation of quinoline carboxylic acid derivatives."[1] European Patent EP0195135A1.[1] European Patent Office.[1] Link[1]
Salt Formation Protocol (Analogous): "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications, 2013.[1] Link
DMSO Solvent Compatibility: "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical Company Application Note. Link
The Strategic Utility of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid as a Versatile Intermediate in Medicinal Chemistry
For researchers, scientists, and professionals in the dynamic field of drug development, the identification and proficient utilization of versatile chemical intermediates are paramount to the successful and efficient syn...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in the dynamic field of drug development, the identification and proficient utilization of versatile chemical intermediates are paramount to the successful and efficient synthesis of novel therapeutic agents. Among these crucial building blocks, 5,7-Dichloro-2-methylquinoline-3-carboxylic acid has emerged as a molecule of significant interest. Its rigid, heterocyclic scaffold, adorned with reactive handles, provides a robust platform for the construction of a diverse array of compounds with promising biological activities. This guide offers an in-depth exploration of the applications of this intermediate, complete with detailed, field-proven protocols to empower your research endeavors.
The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2][3] The incorporation of a carboxamide linkage at various positions on the quinoline and quinolone frameworks has proven to be an effective strategy for enhancing pharmacological properties, particularly anticancer potency.[1] The title compound, with its dichlorinated benzene ring, a methyl group at the 2-position, and a carboxylic acid at the 3-position, offers a unique combination of lipophilicity, steric influence, and a key functional group for facile derivatization.
The primary application of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid lies in its conversion to a wide range of N-substituted carboxamides. This transformation is a cornerstone of medicinal chemistry, as the amide bond is a stable and prevalent feature in biologically active molecules.[4] The synthesis of these carboxamides allows for the systematic exploration of the chemical space around the quinoline scaffold, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. The resulting derivatives have shown promise in various therapeutic areas, including but not limited to, oncology and infectious diseases.[1][4]
Core Application: Synthesis of N-Aryl-5,7-dichloro-2-methylquinoline-3-carboxamides
The synthesis of N-aryl carboxamides from 5,7-Dichloro-2-methylquinoline-3-carboxylic acid is a key transformation that unlocks a vast potential for generating libraries of compounds for biological screening. The general approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an aniline or its derivative. Two robust and widely employed methods for this conversion are presented below.
Protocol 1: Amide Coupling via Acyl Chloride Intermediate
This classic and often high-yielding method proceeds through the formation of a more reactive acyl chloride intermediate. This two-step, one-pot approach is particularly useful for a broad range of anilines.
Causality Behind Experimental Choices:
Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, simplifying the workup.[5]
Phosphorus Pentachloride (PCl₅): As an alternative to thionyl chloride, PCl₅ can also be used for the formation of the acyl chloride.[4]
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the formation of the acyl chloride.
Anhydrous Conditions: It is crucial to perform this reaction under anhydrous conditions as the acyl chloride intermediate is highly reactive towards water and will hydrolyze back to the carboxylic acid.
Experimental Protocol:
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, a solution of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (or using a stoichiometric amount of PCl₅ in an inert solvent like toluene) is heated at reflux for 2-3 hours.[4]
Removal of Excess Reagent: After the reaction is complete (monitored by TLC), the excess thionyl chloride is removed by distillation under reduced pressure.
Amide Formation: The crude acyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, THF, or DMF). To this solution, the desired substituted aniline (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) are added. The reaction mixture is stirred at room temperature for 4-6 hours.
Work-up and Purification: The reaction mixture is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired N-aryl-5,7-dichloro-2-methylquinoline-3-carboxamide.
dot
Caption: Workflow for Amide Synthesis via Acyl Chloride.
Protocol 2: Direct Amide Coupling Using a Coupling Reagent
For more sensitive substrates or when milder reaction conditions are preferred, the use of a coupling reagent is a highly effective one-pot strategy. This method avoids the formation of the harsh acyl chloride intermediate.
Causality Behind Experimental Choices:
BOP Reagent (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): BOP is a widely used peptide coupling reagent that efficiently activates carboxylic acids for amidation. It is known for its high reactivity and the formation of clean reaction profiles.[6]
Triethylamine (TEA): TEA is a common organic base used to neutralize the hexafluorophosphoric acid byproduct generated from the BOP reagent and to deprotonate the amine, enhancing its nucleophilicity.
Anhydrous DMF (N,N-Dimethylformamide): DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction. It is crucial to use the anhydrous form to prevent hydrolysis of the activated intermediate.
Experimental Protocol:
Reaction Setup: To a solution of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired substituted aniline (1.1 eq), BOP reagent (1.2 eq), and triethylamine (2.0 eq).
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure N-aryl-5,7-dichloro-2-methylquinoline-3-carboxamide.[6]
dot
Caption: Amide Formation using a Coupling Reagent.
Data Presentation: A Comparative Overview of Synthetic Methods
Parameter
Protocol 1: Acyl Chloride Method
Protocol 2: Coupling Reagent Method
Reagents
5,7-Dichloro-2-methylquinoline-3-carboxylic acid, SOCl₂ or PCl₅, Substituted Aniline, Base (e.g., TEA)
5,7-Dichloro-2-methylquinoline-3-carboxylic acid, Substituted Aniline, BOP Reagent, Base (e.g., TEA)
Solvent
Toluene, DCM, THF, or DMF
Anhydrous DMF
Temperature
Reflux for acyl chloride formation, then RT
Room Temperature
Reaction Time
6-9 hours
12-24 hours
Yields
Generally Good to Excellent
Good to Excellent
Advantages
Cost-effective reagents, generally faster
Milder reaction conditions, suitable for sensitive substrates, one-pot procedure
Disadvantages
Harsher conditions, potential for side reactions with sensitive functional groups
More expensive coupling reagent
Characterization of N-Aryl-5,7-dichloro-2-methylquinoline-3-carboxamides
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following spectroscopic techniques are indispensable for this purpose.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will provide key information about the structure of the product. Expect to see characteristic signals for the quinoline ring protons, the methyl group protons, and the protons of the N-aryl substituent. The amide proton (N-H) will typically appear as a broad singlet at a downfield chemical shift.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the amide group, which typically resonates in the range of 160-170 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹) and the C=O stretching vibration of the amide group (around 1650 cm⁻¹).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the synthesized compound. The mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the exact mass of the product.
Conclusion
5,7-Dichloro-2-methylquinoline-3-carboxylic acid stands as a valuable and versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. The robust and reproducible protocols provided herein for the synthesis of its N-aryl carboxamide derivatives offer a solid foundation for researchers in drug discovery and medicinal chemistry. By leveraging the unique structural features of this intermediate and applying the detailed synthetic methodologies, scientists can efficiently generate libraries of diverse molecules for biological evaluation, thereby accelerating the journey towards the discovery of new and effective medicines.
References
Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial activity. Mediterranean Journal of Chemistry, 9(4), 325-337.
Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 22.
Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
Shivaraj, et al. (2025).
El-Sayed, M. A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8049-8065.
Kim, D. H., et al. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 34(4), 1237-1242.
Mohammed, I. K., & Mousa, E. F. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
Rühl, K., et al. (1971). U.S. Patent No. 3,560,508. Washington, DC: U.S.
Ma, J. T., et al. (2023). Synthesis of quinolines. Organic Chemistry Portal.
Ilango, K., et al. (2012). U.S. Patent No. 7,560,557. Washington, DC: U.S.
Patel, D. R., et al. (2021). Design, Synthesis, and Antimycobacterial Evaluation of Novel Tetrahydroisoquinoline Hydrazide Analogs. ACS Omega, 6(33), 21669-21683.
Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin J Anal Pharm Chem, 2(4), 1048.
Al-Obaid, A. M., et al. (2021). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(16), 4975.
Roberts, D. A., et al. (1991). European Patent No. EP 0412848 A2.
García-Cerrada, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
Reuman, M., & Nordin, I. C. (1992). U.S. Patent No. 5,126,456. Washington, DC: U.S.
El-Gohary, N. S., & Shaaban, M. R. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(11), 737-741.
Shipman, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 994.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5,7-Dichloro-2-methylquinoline-3-carboxylic Acid Synthesis
Topic: Troubleshooting & Impurity Profiling in Friedländer Annulation
Audience: Medicinal Chemists & Process Development Scientists
Reference ID: TSC-Q3-0057
Core Reaction Logic & Pathway Analysis
The Synthetic Challenge:
You are synthesizing 5,7-Dichloro-2-methylquinoline-3-carboxylic acid . Unlike simple quinoline syntheses (e.g., Skraup or Combes), this specific substitution pattern—a 2-methyl group combined with a 3-carboxylic acid —mandates the Friedländer Annulation as the primary industrial route.
Attempts to use the Gould-Jacobs reaction (aniline + EMME) typically yield the 4-hydroxy derivative, while the Doebner-Miller reaction fails to install the C3-carboxyl group directly.
The Validated Pathway:
The synthesis relies on the condensation of 2-amino-4,6-dichlorobenzaldehyde (1) with ethyl acetoacetate (2), followed by hydrolysis.
Step 1 (Condensation): Base-catalyzed condensation forms the dihydroquinoline intermediate via Knoevenagel (C-C bond) and Schiff base (C-N bond) formation.
Step 2 (Aromatization): Dehydration yields the ethyl ester.
Step 3 (Hydrolysis): Saponification converts the ester to the target acid.
Pathway Visualization (DOT Diagram)
Figure 1: Reaction pathway for Friedländer synthesis of the target, highlighting critical impurity branch points.
Diagnostic Troubleshooting Guide (FAQ)
This section addresses specific spectral and physical anomalies observed during the synthesis.
Q1: I see a persistent impurity at [M-44] in LC-MS. What is it?
Cause: Quinoline-3-carboxylic acids are prone to thermal decarboxylation. This often occurs during the final acidification/drying step or if the hydrolysis reflux is too vigorous/prolonged.
Solution:
Avoid drying the final solid above 60°C.
Do not use high-boiling solvents (e.g., DMSO, DMF) for the hydrolysis step if possible; stick to Ethanol/Water.
Validation: Check 1H NMR. The target acid has no proton at C3. The decarboxylated impurity will show a singlet at ~7.8–8.0 ppm (C3-H).
Q2: My reaction mixture turned dark black, and yield is low (<40%).
Diagnosis:Oxidative Degradation of Starting Material (Impurity A)
Cause: The starting material, 2-amino-4,6-dichlorobenzaldehyde, is an electron-rich aniline derivative. It is highly susceptible to air oxidation to the corresponding anthranilic acid derivative, which does not undergo the Friedländer reaction with keto-esters.
Solution:
Purge all solvents with Nitrogen/Argon before adding the aldehyde.
Use the aldehyde immediately after liberation from its salt form (if stored as HCl salt).
Add a radical scavenger (e.g., BHT) in trace amounts if the reaction time is long.
Q3: I observe a peak at [M+28] that resists removal.
Cause: The steric bulk of the chlorine at position 5 (peri-position) and the methyl at position 2 creates a "steric pocket" around the C3-ester, slowing down saponification.
Solution:
Increase the base concentration (use 2M NaOH instead of 1M).
Add a phase transfer catalyst (e.g., TBAB) if the ester precipitates out of the aqueous/alcoholic hydrolysis medium.
Monitor: Do not stop reflux until the spot at
(Ester, usually non-polar) completely disappears in favor of the baseline spot (Acid).
Q4: Are regioisomers possible (e.g., 6,8-dichloro)?
Diagnosis:Starting Material Purity
Analysis: In the Friedländer synthesis, the regiochemistry is fixed by the substitution pattern of the starting amino-aldehyde.
If you start with 2-amino-4,6-dichlorobenzaldehyde , you exclusively get the 5,7-dichloro product.
Risk Factor: If the aldehyde was synthesized via formylation of 3,5-dichloroaniline, check the purity of that step. 3,5-dichloroaniline is symmetric; formylation ortho to the amine gives the correct precursor. However, if the aniline contained 2,4-dichloroaniline impurities, you will generate 6,8-dichloro isomers.
Validation: 1H NMR coupling constants.
5,7-Dichloro (Target): The protons at C6 and C8 are meta-coupled (
Hz).
6,8-Dichloro (Impurity): The protons at C5 and C7 are meta-coupled.
Differentiation: NOE (Nuclear Overhauser Effect) studies. Irradiating the C2-Methyl group will show an NOE enhancement of the C8-H in the 6,8-isomer, but no enhancement in the 5,7-isomer (because C8 is Cl, and C4 is far away). Wait—correction:
NOE Logic:
Target (5,7-Cl): C2-Me is close to C3 (COOH). No proton at C4 (ring junction). No proton at C8? C8 has a proton.
Technical Support Center: Optimizing the Synthesis of Quinoline-3-Carboxylic Acids
Welcome to the technical support center for the synthesis of quinoline-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of quinoline-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, providing expert insights, troubleshooting solutions, and validated protocols to enhance your experimental outcomes.
Section 1: Strategic Synthesis Selection (FAQs)
Choosing the correct synthetic route is the first critical step. The selection often depends on the available starting materials and the desired substitution pattern on the quinoline ring.
Q1: What are the primary synthetic routes to quinoline-3-carboxylic acids and their precursors?
A1: The most robust and widely adopted method is the Gould-Jacobs reaction . It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by a high-temperature thermal cyclization.[1][2] Alternative methods like the Conrad-Limpach-Knorr and Pfitzinger syntheses are also valuable for accessing different quinoline frameworks, though they typically yield 4-hydroxyquinolines or quinoline-4-carboxylic acids, respectively.[3][4]
Q2: How do I decide which synthetic route is best for my target molecule?
A2: The Gould-Jacobs reaction is generally the most direct route to precursors of quinoline-3-carboxylic acids, specifically yielding ethyl 4-hydroxyquinoline-3-carboxylates.[1] The choice is often dictated by the substitution pattern of the starting aniline. For asymmetrically substituted anilines, the regioselectivity of the cyclization must be considered, as it is governed by both steric and electronic factors.[5][6] The following decision tree provides a simplified guide.
Caption: Decision workflow for selecting a synthetic strategy.
Section 2: Troubleshooting Common Synthesis Issues
This section addresses the most frequent problems encountered during the Gould-Jacobs synthesis and subsequent saponification.
Problem 1: Low or No Yield of the Cyclized Product (Ethyl 4-Hydroxyquinoline-3-carboxylate)
Q: My Gould-Jacobs reaction is not working. The starting aniline is consumed, but I'm isolating very little of the desired quinolone. What's wrong?
A: This is the most common issue and almost always points to problems with the thermal cyclization step. This intramolecular 6-electron electrocyclization has a high activation energy barrier.[1][7]
Potential Causes & Solutions:
Insufficient Temperature: The thermal cyclization of the anilidomethylenemalonate intermediate is the rate-determining step and requires temperatures typically at or above 250 °C.[5]
Solution: Ensure your reaction medium reaches the required temperature. High-boiling, inert solvents are essential for this. If you are running the reaction neat or in a lower-boiling solvent, the temperature may be insufficient.[8]
Improper Solvent Choice: The solvent must not only reach the target temperature but also be inert to the reaction conditions.
Solution: Use a high-boiling point solvent like diphenyl ether (b.p. 259 °C) or Dowtherm A (b.p. 257 °C).[5][8] These solvents are industry standards for this transformation because they provide the necessary thermal energy transfer to drive the reaction to completion. Mineral oil is a cheaper but often less convenient alternative.[8]
Reaction Time and Degradation: While high heat is necessary, prolonged exposure can lead to product decomposition.[7][9]
Solution: Optimize the reaction time. A study on microwave-assisted Gould-Jacobs synthesis showed that at 300 °C, a 5-minute reaction time gave a higher yield than a 20-minute reaction time, which showed signs of degradation.[9] For conventional heating, monitor the reaction by TLC (if possible) to find the optimal balance between conversion and decomposition.
Table 1: Common Solvents for High-Temperature Cyclization
Eutectic mixture of diphenyl ether and biphenyl; excellent heat transfer.[8]
Mineral Oil
> 275
~250-260
Inexpensive but can be difficult to remove during workup.[5][8]
| Eaton's Reagent | N/A | 80-100 | A P₂O₅/MeSO₃H mixture that facilitates cyclization at much lower temperatures.[11] |
Problem 2: Incomplete Saponification of the Ester
Q: The cyclization to the ethyl quinoline-3-carboxylate worked, but the final hydrolysis to the carboxylic acid is sluggish or fails to go to completion. How can I improve this step?
A: The hydrolysis (saponification) of the sterically hindered ester at the C3 position can be challenging.
Potential Causes & Solutions:
Insufficient Hydroxide Concentration or Molar Excess: The reaction requires a sufficient excess of a strong base to drive the equilibrium towards the carboxylate salt.
Solution: Use a significant excess of NaOH or KOH (e.g., 2-4 equivalents) in an aqueous alcohol mixture (e.g., ethanol/water or methanol/water).[7][12] Heating to reflux is typically required to increase the rate of hydrolysis.[7]
Precipitation of the Carboxylate Salt: The sodium or potassium salt of the quinoline-3-carboxylic acid may be sparingly soluble in the reaction mixture, potentially slowing down the reaction.
Solution: Ensure adequate solvent volume to maintain a homogenous solution. Adding more water or co-solvent during the reaction can help.
Difficult Workup and Isolation: The product must be precipitated by acidification after the hydrolysis is complete.
Solution: After cooling the reaction mixture, carefully acidify with a strong acid like concentrated HCl until the pH is acidic (pH ~2-3).[7][12] The quinoline-3-carboxylic acid should precipitate out of the aqueous solution. Ensure complete precipitation by cooling the mixture in an ice bath before filtering.
Problem 3: Formation of Regioisomers
Q: I'm using a meta-substituted aniline and getting a mixture of the 5- and 7-substituted quinoline products. How can I control the regioselectivity?
A: The regioselectivity of the thermal cyclization is a known challenge with asymmetrically substituted anilines. The reaction is governed by a complex interplay of steric and electronic effects.[6]
Potential Causes & Solutions:
Steric Hindrance: A bulky substituent at one ortho position (relative to the amino group) will generally direct the cyclization to the less hindered ortho position.[5]
Solution: If possible, choose an aniline with a significant steric difference between the two ortho positions to favor one isomer.
Electronic Effects: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho carbons. Electron-donating groups can activate the ring, while electron-withdrawing groups deactivate it.
Solution: There is no universal rule, and the outcome can be substrate-dependent. A detailed study of the cyclization of (pyridyl)aminomethylenemalonates found that regioselectivity can be influenced by reaction conditions (gas-phase pyrolysis vs. solution-phase heating).[13] It is often necessary to perform a small-scale pilot reaction to determine the isomeric ratio for your specific substrate. If the isomers are difficult to separate, consider an alternative strategy where the desired substituent is introduced later in the synthesis.
Section 3: Visualizing the Gould-Jacobs Pathway
Understanding the reaction mechanism is key to effective troubleshooting. The following diagram outlines the critical steps of the Gould-Jacobs reaction.
Caption: Key stages of the Gould-Jacobs reaction pathway.
Section 4: Validated Experimental Protocol
This section provides a baseline protocol for the synthesis of a quinoline-3-carboxylic acid via the Gould-Jacobs reaction.
Protocol: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid
Step 1: Condensation to form Diethyl 2-((phenylamino)methylene)malonate
In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.0-1.1 eq).
Heat the mixture with stirring at 100-130 °C for 1-2 hours. Ethanol will be evolved as a byproduct.[7]
Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the intermediate.
After completion, cool the mixture. The intermediate often crystallizes upon cooling and can be used directly in the next step without further purification.
Step 2: Thermal Cyclization to form Ethyl 4-hydroxyquinoline-3-carboxylate
Place the crude anilidomethylenemalonate intermediate from Step 1 into a flask suitable for high-temperature reactions.
Add a high-boiling solvent, such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[7]
Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (approx. 250 °C).
Maintain the reflux for 30-60 minutes. The product will begin to precipitate from the hot solution.
Cool the reaction mixture to room temperature. Add a non-polar solvent like hexanes or cyclohexane to further precipitate the product.
Collect the solid by vacuum filtration, wash with hexanes, and dry to yield the crude ester.
Step 3: Saponification to form 4-Hydroxyquinoline-3-carboxylic Acid
Suspend the crude ethyl 4-hydroxyquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide.[7]
Add enough ethanol or methanol to facilitate dissolution and heat the mixture to reflux for 1-2 hours, or until TLC analysis shows complete consumption of the starting ester.
Cool the reaction mixture to room temperature in an ice bath.
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A thick precipitate should form.
Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
Wash the filter cake with cold water and dry under vacuum to yield the final quinoline-3-carboxylic acid product.
References
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
Gould–Jacobs reaction. (2023). In Wikipedia. Retrieved from [Link]
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Reuman, M., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(3), 1335-1343. Retrieved from [Link]
Conrad–Limpach synthesis. (2023). In Wikipedia. Retrieved from [Link]
Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
Abdel-Wahab, B. F., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(8), 374-379. Retrieved from [Link]
Skraup synthesis of Quinoline. (n.d.). Centurion University. Retrieved from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2021). IIP Series. Retrieved from [Link]
Kaczor, A. A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 229. Retrieved from [Link]
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from [Link]
Gould-Jacobs Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 124, 73-86. Retrieved from [Link]
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2022). Molecules, 27(22), 7856. Retrieved from [Link]
Wang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(54), 34229-34233. Retrieved from [Link]
Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Retrieved from [Link]
STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. (1983). Memoirs of the Kyushu Institute of Technology. Engineering. Retrieved from [Link]
Quinoline. (2023). In Wikipedia. Retrieved from [Link]
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (2011). SciSpace. Retrieved from [Link]
New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (2012). Google Patents.
Quinolines synthesis by reacting 1,3-butanediol with anilines in the presence of iron catalysts. (2016). ResearchGate. Retrieved from [Link]
Regioselectivity of the Gould–Jacobs Reaction. (2013). ResearchGate. Retrieved from [Link]
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
Saponification-Typical procedures. (2024). OperaChem. Retrieved from [Link]
Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1438-1451. Retrieved from [Link]
Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (2023). ResearchGate. Retrieved from [Link]
de la Torre, D., et al. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 2038-2043. Retrieved from [Link]
Process for the preparation of a quinoline carboxylic acid. (1993). European Patent Office.
stability issues of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid in solution
Prepared by the Applications Science Team Welcome to the technical support guide for 5,7-Dichloro-2-methylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Applications Science Team
Welcome to the technical support guide for 5,7-Dichloro-2-methylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide practical, experience-driven advice to ensure the integrity and success of your experiments.
I. Core Concepts: Understanding the Molecule
5,7-Dichloro-2-methylquinoline-3-carboxylic acid is a quinoline derivative. The quinoline scaffold is a key feature in many biologically active compounds.[1] However, the ionizable nature of the quinoline ring system and the presence of the carboxylic acid group make its solubility and stability highly dependent on the solution's properties, such as pH and ionic strength.[2][3]
II. Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Precipitation or Crystallization of the Compound in Aqueous Solution
Question: I dissolved 5,7-Dichloro-2-methylquinoline-3-carboxylic acid in an aqueous buffer, but it precipitated out over time. What is causing this and how can I prevent it?
Answer:
Precipitation is a common issue with quinoline derivatives and is often linked to pH and concentration.
Causality:
pH-Dependent Solubility: The solubility of quinoline derivatives is highly influenced by pH.[4] The carboxylic acid group has a specific pKa, and the nitrogen on the quinoline ring has its own pKa. At a pH close to its isoelectric point, the molecule will have minimal charge and thus lower aqueous solubility. Adjusting the pH away from this point can increase solubility.[4][5]
Supersaturation: You may have initially created a supersaturated solution, which is inherently unstable and will tend to precipitate over time. This can be influenced by temperature; solubility of quinoline derivatives generally increases with temperature.[2]
Step-by-Step Troubleshooting Protocol:
Determine the pKa: If the pKa of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid is not known, it can be estimated using cheminformatics software or determined experimentally via titration.
Adjust Solution pH:
To increase the solubility of the free acid form, try adjusting the pH to be at least 1-2 units above the pKa of the carboxylic acid. This will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Conversely, to increase the solubility by protonating the quinoline nitrogen, adjust the pH to be 1-2 units below the pKa of the quinoline nitrogen. This will form a cationic salt which is generally more water-soluble.[4]
Consider a Co-solvent System: If pH adjustment alone is insufficient, the use of a co-solvent can be an effective strategy.[4] Common water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be added to the aqueous buffer to increase the solubility of the compound. Start with a small percentage of the organic solvent and gradually increase it until the compound remains in solution.
Control Temperature: Prepare the solution at the temperature at which it will be used and stored. Avoid preparing a saturated solution at an elevated temperature and then cooling it, as this can lead to precipitation.[2]
Issue 2: Degradation of the Compound upon Storage
Question: I've noticed a decrease in the concentration of my stock solution of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid over a few days, even when stored in the dark. What could be the cause?
Answer:
Chemical degradation can occur even in the absence of light. The primary suspects are pH-mediated hydrolysis and reaction with solvent components.
Causality:
Solvent Reactivity: Some organic solvents, particularly those that are not high-purity or have been improperly stored, may contain reactive impurities (e.g., peroxides in older ethers or aldehydes in alcohols) that can degrade the compound.
Experimental Workflow for Stability Assessment:
To systematically investigate the stability of your compound, a forced degradation study is recommended. This will help identify the conditions under which the compound is unstable.
Caption: Workflow for a forced degradation study.
Recommended Storage Conditions:
Based on general principles for similar compounds, the following storage conditions are recommended until specific stability data is generated:
Parameter
Recommended Condition
Rationale
Temperature
-20°C or -80°C
Reduces the rate of chemical reactions.
Solvent
Anhydrous, high-purity DMSO or Ethanol
Minimizes water content and reactive impurities.
Atmosphere
Inert gas (Argon or Nitrogen)
Protects against oxidation.
Container
Amber glass vials with tight-fitting caps
Protects from light and prevents solvent evaporation.
Issue 3: Photodegradation of the Compound
Question: My solution of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid changes color and shows new peaks on the chromatogram after being left on the lab bench. Is it light-sensitive?
Answer:
Yes, quinoline and its derivatives are known to be susceptible to photodegradation.[1][7] Exposure to ambient or UV light can lead to the formation of degradation products.
Causality:
Photochemical Reactions: The quinoline ring system can absorb UV and visible light, leading to electronic excitation.[7] This excited state can then undergo various photochemical reactions, including oxidation, rearrangement, or cleavage, resulting in the formation of new chemical species.[8]
Protocol for Assessing Photostability:
Following the principles of the ICH Q1B guideline for photostability testing is a robust approach.[9]
Sample Preparation: Prepare two sets of solutions of your compound in a chemically inert and transparent container.
Control Sample: Wrap one set of samples completely in aluminum foil to protect it from light. This will serve as your dark control.
Exposure: Expose the unwrapped set of samples to a controlled light source that mimics the UV and visible spectrum of daylight. A photostability chamber is ideal for this purpose.
Analysis: At predetermined time points, withdraw samples from both the exposed and control sets. Analyze them by a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.
Evaluation: Compare the chromatograms of the exposed and control samples. A significant decrease in the peak area of the parent compound and/or the appearance of new peaks in the exposed sample indicates photodegradation.
Preventative Measures:
Work in Low Light Conditions: When preparing and handling solutions, minimize exposure to direct light.
Use Amber Glassware: Always store solutions in amber-colored vials or flasks to protect them from UV and visible light.
Wrap Containers: For added protection, wrap containers with aluminum foil.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 5,7-Dichloro-2-methylquinoline-3-carboxylic acid for long-term storage?
A1: For long-term storage, it is generally recommended to store the compound as a solid at -20°C or below.[10] If a stock solution is necessary, use an anhydrous, high-purity grade of a non-protic solvent like DMSO or a less reactive alcohol like ethanol. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q2: How does the presence of the two chlorine atoms affect the stability of the molecule?
A2: The electron-withdrawing nature of the chlorine atoms can influence the electron density of the quinoline ring, potentially affecting its susceptibility to nucleophilic or electrophilic attack. While specific degradation pathways for this molecule are not extensively documented in the provided search results, halogenated aromatic compounds can sometimes be susceptible to dehalogenation reactions under certain conditions, such as in the presence of reducing agents or upon exposure to high-energy light.
Q3: Are there any known incompatibilities with common buffer components?
A3: While there is no specific information on incompatibilities for 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, it is good practice to be cautious when using buffers containing primary or secondary amines (e.g., Tris) if there is a possibility of amide bond formation with the carboxylic acid group, especially if activating agents are present. Phosphate and citrate buffers are generally considered more inert.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[11]
Column: A C18 reversed-phase column is a good starting point.[12]
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically used.[12]
Detection: A UV detector set at a wavelength where the compound has maximum absorbance is suitable. A PDA detector is even better as it can help in identifying the formation of degradation products by providing UV spectra for each peak.
Mass Spectrometry (LC-MS): For identifying unknown degradation products, coupling the HPLC to a mass spectrometer is highly recommended.[12]
Caption: Troubleshooting decision tree for stability issues.
IV. References
Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed. Available at: [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. ACS Publications. Available at: [Link]
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]
Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH. Available at: [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. Available at: [Link]
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]
4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]
Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. PubMed. Available at: [Link]
Technical Support Center: Navigating the Challenges of Quinoline-Based Compounds in Cell-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing the complexities of working with quinoline-based compounds in cell-based assays. As...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the complexities of working with quinoline-based compounds in cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to design robust experiments, interpret your data accurately, and ultimately, have confidence in your results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My quinoline-based compound shows potent activity in my primary cell viability assay (e.g., MTT, MTS), but this doesn't translate to downstream functional assays. What could be happening?
This is a classic and frequently encountered issue. The discrepancy often arises from assay artifacts specific to the chemical properties of many quinoline-based compounds. Your primary observation of "potency" might not be due to a specific biological mechanism of cell death, but rather an interference with the assay chemistry itself.
Underlying Causality:
Many quinoline derivatives are redox-active molecules. Assays like MTT, MTS, and resazurin (alamarBlue) are redox-based, relying on cellular reductases to convert a substrate into a colored or fluorescent product. Your quinoline compound can directly reduce the substrate, mimicking the activity of cellular enzymes and leading to a false-positive signal that you interpret as high cell viability or proliferation. Conversely, some quinolines can interfere with the detection of the formazan product, leading to false negatives.
Troubleshooting Workflow:
Immediate Action - Assay De-risking: Run a cell-free control. Prepare the assay components (e.g., MTT reagent, culture medium) and add your quinoline compound at the same concentrations used in your cellular experiment. The absence of cells means any signal change is due to direct chemical interaction.
Orthogonal Assay Validation: Switch to a non-redox-based viability assay. A principle of robust drug discovery is to confirm findings using an orthogonal method that relies on a different detection principle.
ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels as an indicator of metabolically active cells. This is generally less susceptible to redox-cycling compounds.
Protease-based viability assays (e.g., CellTiter-Fluor™): These measure a conserved and stable protease activity within live cells.
Real-time impedance-based assays: These monitor cell attachment and proliferation over time without the need for reagents.
Create a serial dilution of your quinoline-based compound in the medium, mirroring the concentrations used in your cellular experiment. Include a vehicle-only control (e.g., DMSO).
Add the MTT reagent to each well according to the manufacturer's protocol.
Incubate for the standard duration (e.g., 1-4 hours) at 37°C in a CO2 incubator.
Add the solubilizing agent (e.g., SDS-HCl or DMSO).
Read the absorbance at the appropriate wavelength (typically 570 nm).
Interpretation: Any significant absorbance signal in the absence of cells indicates a direct chemical reaction between your compound and the MTT reagent, representing a false positive.
Q2: I'm observing significant autofluorescence from my quinoline compound in a fluorescence-based assay. How can I mitigate this?
The fused aromatic ring system of the quinoline scaffold makes many of these compounds inherently fluorescent. This can be a major source of interference in fluorescence polarization, FRET, and immunofluorescence assays, leading to high background and a poor signal-to-noise ratio.
Mitigation Strategies:
Spectral Shift: If possible, switch to fluorescent dyes and filter sets that are spectrally distinct from the emission profile of your quinoline compound. For example, if your compound fluoresces in the blue/green spectrum, move to red-shifted dyes like Alexa Fluor 647 or Cy5.
Time-Resolved Fluorescence (TRF): This is a powerful technique to circumvent compound fluorescence. TRF assays use lanthanide-based fluorophores (e.g., Europium, Terbium) which have a long fluorescence lifetime. The measurement is taken after a delay, allowing the short-lived background fluorescence from your compound to decay.
Pre-read and Subtract: Before adding the fluorescent assay reagent, take a reading of the plate with your compound and cells. After adding the reagent and incubating, take a second reading. Subtracting the initial "pre-read" from the final reading can help to correct for the compound's intrinsic fluorescence.
Increase Probe Concentration: In some cases, increasing the concentration of the fluorescent probe can improve the signal-to-background ratio, but this must be carefully optimized to avoid probe-specific artifacts.
Workflow for Assessing and Mitigating Autofluorescence
Caption: Workflow for managing quinoline autofluorescence.
Q3: My quinoline compound seems to inhibit multiple, unrelated kinases in my screening panel. Is this promiscuity expected?
While some quinolines are designed as multi-kinase inhibitors, apparent promiscuity can also be an artifact of compound aggregation. Many planar, hydrophobic molecules like quinolines can form colloidal aggregates at micromolar concentrations in aqueous buffers. These aggregates can non-specifically sequester and denature proteins, including kinases, giving the appearance of inhibition.
Identifying Aggregation-Based Inhibition:
Concentration-Response Curve Steepness: Aggregation-based inhibition often produces unusually steep IC50 curves with Hill slopes significantly greater than 1.
Detergent Sensitivity: The inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt colloidal aggregates. If the inhibitory activity of your compound is significantly reduced or abolished in the presence of the detergent, aggregation is the likely cause.
Dynamic Light Scattering (DLS): This biophysical technique directly measures the size of particles in a solution. If your compound forms aggregates, DLS will detect particles in the nanometer to micrometer range.
Experimental Protocol: Detergent Sensitivity Assay for Kinase Inhibition
Prepare two sets of your kinase assay buffer: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.
In a multi-well plate, perform two parallel serial dilutions of your quinoline compound, one in each buffer type.
Add the kinase, substrate (e.g., ATP and peptide), and detection reagents to all wells according to your standard protocol.
Incubate and measure kinase activity.
Interpretation: Plot the dose-response curves for both conditions. A significant rightward shift in the IC50 value in the detergent-containing buffer strongly suggests that the original "inhibition" was due to aggregation.
Visually inspect wells under a microscope for precipitates. Lower the top concentration tested.
Perform a kinetic solubility assay. Use DLS to check for aggregation at relevant concentrations.
Cell morphology changes at all concentrations (even non-toxic ones)
Intercalation into DNA; Lysosomal trapping (lysosomotropism)
Stain cells with Hoechst 33342 (for DNA) and LysoTracker™ Red to check for co-localization with the nucleus or lysosomes, respectively.
Perform a cell cycle analysis by flow cytometry to check for DNA damage-induced arrest.
Inhibition appears time-dependent and irreversible
Reactive metabolite formation; Covalent modification of the target protein
Pre-incubate the compound with the enzyme/cells for varying lengths of time before adding the substrate. Check if activity can be restored by washout.
Use mass spectrometry (LC-MS/MS) to look for covalent adducts on the target protein.
Signaling Pathway Considerations: The Challenge of Lysosomotropism
Many quinoline-based compounds are weakly basic and can become trapped in the acidic environment of the lysosome. This phenomenon, known as lysosomotropism, can lead to off-target effects by disrupting lysosomal function and inducing phospholipidosis. This is particularly relevant for assays involving autophagy or endocytic pathways.
Caption: Mechanism of lysosomal trapping of quinoline compounds.
This guide provides a starting point for navigating the common pitfalls associated with quinoline-based compounds. The key to success is a proactive approach: anticipate potential artifacts, build in the right controls from the beginning, and always validate your key findings with orthogonal methods.
References
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Kinase and Phosphatase Activity. Bioradiations. [Link]
Aggregating molecules in high-throughput screening. ScienceDirect. [Link]
Controlling for False Positives in HTS. NIH National Center for Biotechnology Information. [Link]
Drug-induced phospholipidosis: a review on the culprit molecules, potential mechanisms, and in vitro methods for risk assessment. RSC Publishing. [Link]
Troubleshooting
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 5,7-Dichloro-2-methylquinoline-3-carboxylic acid
Welcome to the technical support center for 5,7-Dichloro-2-methylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of usin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5,7-Dichloro-2-methylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in biological assays. Inconsistent results can be a significant roadblock in research, and this guide provides a structured approach to troubleshooting and ensuring the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and application of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid to prevent experimental variability.
Q1: What are the primary causes of inconsistent results when working with quinoline-based compounds like 5,7-Dichloro-2-methylquinoline-3-carboxylic acid?
A1: Inconsistent results with quinoline derivatives often stem from a few key factors. These include issues with compound solubility and stability in assay media, which can lead to variable effective concentrations.[] Additionally, the inherent reactivity of the quinoline scaffold can sometimes cause non-specific interactions or interference with certain assay technologies.[2] Off-target effects, where the compound interacts with proteins other than the intended target, can also produce unexpected and variable phenotypes.[3]
Q2: How can I ensure my 5,7-Dichloro-2-methylquinoline-3-carboxylic acid is fully solubilized for my experiments?
A2: Proper solubilization is critical for reproducible results. Due to the hydrophobic nature of many quinoline derivatives, it's recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO.[] When preparing working solutions, dilute the stock in your aqueous assay buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experiments, including vehicle controls, to avoid solvent-induced artifacts.[3] Visually inspect your final solution for any signs of precipitation. If solubility issues persist, consider using a different solvent or employing techniques like sonication, though stability under these conditions should be verified.
Q3: What is the stability of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid in solution, and how should I store it?
A3: The stability of small molecules can be influenced by factors such as pH, light, and temperature.[] Stock solutions in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C and protected from light. However, aqueous working solutions are more prone to degradation and should ideally be prepared fresh for each experiment.[4] Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
Q4: Can 5,7-Dichloro-2-methylquinoline-3-carboxylic acid interfere with common assay readouts?
A4: Yes, this is a possibility. Quinolines are known to sometimes exhibit intrinsic fluorescence or absorbance, which can interfere with assays that use these detection methods.[2] For example, in fluorescent-based assays, the compound might contribute to the background signal. In absorbance-based assays like the MTT assay, it could interact with the formazan product.[5] It is essential to run proper controls, such as the compound in cell-free assay medium, to quantify any potential interference and subtract this background from your experimental readings.
Q5: What are potential off-target effects of this compound, and how can I mitigate them?
A5: Off-target effects occur when a small molecule inhibitor binds to proteins other than the intended biological target, leading to misinterpretation of experimental results.[3] While the specific off-targets of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid may not be fully characterized, quinoline derivatives have been reported to interact with a range of biological molecules. To mitigate these effects, it is crucial to perform a full dose-response analysis and use the lowest effective concentration that produces the desired on-target phenotype.[3] Additionally, validating findings with a structurally different inhibitor for the same target or using genetic approaches like siRNA or CRISPR to confirm the target's role can provide greater confidence in the results.[3]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments with 5,7-Dichloro-2-methylquinoline-3-carboxylic acid.
Issue 1: High Variability Between Replicate Wells
High variability within the same experiment can obscure real biological effects.
Possible Cause 1: Incomplete Solubilization or Precipitation: The compound may not be fully dissolved in the aqueous assay medium, leading to an inconsistent concentration in each well.
Troubleshooting Steps:
Visually inspect your working solution for any signs of precipitation before and after addition to the assay plate.
Prepare the working solution immediately before use.
Consider a serial dilution approach in the assay plate rather than preparing a large volume of the final concentration.
If precipitation is observed, you may need to lower the final concentration or explore the use of a co-solvent (ensuring appropriate vehicle controls).
Possible Cause 2: Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable results.
Troubleshooting Steps:
Ensure a single-cell suspension before plating by gently pipetting to break up cell clumps.
Mix the cell suspension between plating each row or column to prevent settling.
Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell settling.
Possible Cause 3: Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth.
Troubleshooting Steps:
Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
Ensure proper humidity control in your incubator.
Issue 2: Poor Reproducibility Between Experiments
Difficulty in replicating results from one experiment to another is a common challenge.
Possible Cause 1: Inconsistent Compound Potency: The potency of your compound may vary due to degradation of the stock solution.
Troubleshooting Steps:
Prepare fresh aliquots of the compound from a new stock solution.
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[4]
Store stock solutions in an anhydrous solvent like DMSO at -80°C, protected from light.
Possible Cause 2: Variation in Cell Passage Number or Health: The physiological state of cells can change with increasing passage number, affecting their response to treatment.
Troubleshooting Steps:
Use cells within a consistent and narrow range of passage numbers for all experiments.
Regularly monitor cell health and morphology.
Perform cell line authentication to ensure you are working with the correct cells.
Possible Cause 3: Inconsistent Incubation Times or Conditions: Minor variations in incubation times or environmental conditions can impact results.
Troubleshooting Steps:
Standardize all incubation times precisely.
Ensure consistent temperature and CO2 levels in your incubator.
Calibrate all equipment, such as pipettes and incubators, regularly.
Issue 3: Unexpected or No Biological Effect
When the observed results do not align with the expected outcome.
Possible Cause 1: Compound Inactivity: The compound may be inactive in your specific assay system.
Troubleshooting Steps:
Verify the identity and purity of your compound using analytical methods like LC-MS or NMR.
Include a positive control compound with a known mechanism of action to validate the assay's performance.
Test a broad range of concentrations to ensure you are not missing the active window.
Possible Cause 2: Low Cell Permeability: The compound may not be effectively entering the cells to reach its intracellular target.
Troubleshooting Steps:
If the target is intracellular, consider using a cell-free (biochemical) assay to confirm direct target engagement.[2]
Evaluate the physicochemical properties of the compound; highly charged molecules often have poor cell permeability.
Possible Cause 3: Off-Target Effects Masking the Expected Phenotype: The compound may be inducing an unexpected biological response that masks the intended effect.[3]
Troubleshooting Steps:
Perform a dose-response analysis to see if the unexpected phenotype is concentration-dependent.
Use a structurally unrelated inhibitor of the same target to see if it produces the same phenotype.[3]
Employ genetic methods (e.g., siRNA, CRISPR) to validate that the observed effect is dependent on the intended target.[3]
Experimental Protocols
Protocol 1: Preparation of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid Stock and Working Solutions
Stock Solution (10 mM in DMSO):
Weigh out a precise amount of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid powder.
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
Add the DMSO to the powder and vortex thoroughly until fully dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles.
Store at -80°C, protected from light.
Working Solutions:
Thaw a single aliquot of the 10 mM stock solution at room temperature.
Perform serial dilutions of the stock solution in your assay medium (e.g., cell culture medium) to achieve the desired final concentrations.
Ensure the final DMSO concentration in your assay does not exceed 0.5% and is consistent across all treatments, including the vehicle control.
Prepare working solutions fresh for each experiment and use them immediately.
Protocol 2: Standard Cell Viability (MTT) Assay
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[5]
Compound Treatment: Treat cells with various concentrations of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid (and a vehicle control) and incubate for the desired exposure time (e.g., 48 or 72 hours).[5]
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well.
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
Technical Support Center: Bioavailability Enhancement of Substituted Quinoline Carboxylic Acids
Status: Online 🟢 Current Queue: Low Analyst: Senior Application Scientist, Formulation Chemistry Welcome to the SQCA Formulation Support Hub Subject: Overcoming "Brick Dust" Solubility and Permeability Barriers in Substi...
Subject: Overcoming "Brick Dust" Solubility and Permeability Barriers in Substituted Quinoline Carboxylic Acids (SQCAs).
Scope: This guide addresses the physicochemical paradox of SQCAs. These compounds often exhibit high crystal lattice energy (due to
- stacking of the quinoline core) and zwitterionic behavior (basic quinoline nitrogen + acidic carboxylic acid), leading to BCS Class II or IV classification.
Module 1: Solubility & Solid State Engineering
The Issue: "My compound is practically insoluble in water, and salt formation isn't yielding a stable solid."
Root Cause Analysis:
SQCAs are zwitterionic. At isoelectric points (pI), net charge is zero, maximizing crystal lattice energy and minimizing solubility. Furthermore, the planar quinoline ring encourages strong intermolecular
-stacking, creating a "brick dust" molecule that resists solvation.
Troubleshooting Guide: Salt vs. Cocrystal Selection
Q: I tried making a hydrochloride salt, but it’s hygroscopic and unstable. Why?A: The basicity of the quinoline nitrogen is often modulated by substituents. If the
between your acid counterion and the quinoline base is , the proton transfer is incomplete, leading to an unstable salt.
Solution: Switch to Cocrystals . If
, a cocrystal (stabilized by hydrogen bonding rather than ionic bonding) is thermodynamically preferred and often less hygroscopic.
Q: My salt precipitates immediately in simulated intestinal fluid (SIF).A: This is the "Common Ion Effect" or rapid disproportionation. The salt dissolves, but the local pH shifts, causing the free acid/zwitterion to crash out.
Solution: Use an Amorphous Solid Dispersion (ASD) instead of a crystalline salt to maintain supersaturation.
Decision Protocol: Solid Form Selection
Figure 1: Decision logic for selecting between salt formation and cocrystallization based on proton transfer potential.
Module 2: Dissolution Enhancement (The "Spring & Parachute")
The Issue: "I achieved high initial solubility, but the drug recrystallizes within 20 minutes in dissolution media."
Root Cause Analysis:
You generated a "Spring" (rapid dissolution of amorphous form) but lacked a "Parachute" (precipitation inhibitor). SQCAs are prone to rapid recrystallization due to their rigid planar structure.
Troubleshooting Guide: Polymer Selection for ASDs
Q: Which polymer stabilizes quinoline derivatives best?A: Polymers with hydrogen bond acceptors are required to interact with the carboxylic acid donor of the SQCA.
Recommendation: Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate). It is amphiphilic and pH-sensitive. It remains insoluble in the stomach (protecting the drug) and releases it in the small intestine while inhibiting recrystallization via the succinate groups.
Q: My Hot Melt Extrusion (HME) formulation is turning brown/degrading.A: Quinoline carboxylic acids have high melting points (often >200°C). Processing at these temperatures degrades both the drug and the polymer.
Solution:
Plasticizers: Add 5-10% Triethyl Citrate to lower the glass transition temperature (
) and processing temperature.
Solvent Evaporation: Switch to Spray Drying if the melting point is too high for HME.
Comparative Data: Polymer Performance for SQCAs
Polymer
Mechanism
Suitability for SQCAs
Risk Factor
PVP K30
Hydrophilic matrix
Low
High hygroscopicity; rapid recrystallization.
PVP-VA64
Amphiphilic
Medium
Good solubility, but lower inhibition of precipitation.
Can solubilize hydrophobic quinoline core via micelles.
Module 3: Permeability & Efflux (The Biological Barrier)
The Issue: "My compound dissolves well now, but Caco-2 permeability is still low."
Root Cause Analysis:
Many substituted quinolines are substrates for P-glycoprotein (P-gp) efflux transporters. The carboxylic acid moiety also exists as an anion at intestinal pH (7.4), reducing passive diffusion.
Troubleshooting Guide: Bypassing Efflux
Q: How do I know if P-gp is the problem?A: Run a flux assay with and without a P-gp inhibitor (like Verapamil). If the Efflux Ratio (ER) drops significantly with the inhibitor, P-gp is your barrier.
Q: How do I formulate to overcome P-gp without adding new drugs?A: Use Functional Excipients that inhibit P-gp.
Protocol: Incorporate Vitamin E TPGS (D-alpha-tocopheryl polyethylene glycol 1000 succinate) or Pluronic P85 . These surfactants alter the fluidity of the intestinal membrane and inhibit the ATPase activity of the P-gp pump.
Experimental Workflow: P-gp Inhibition Strategy
Figure 2: Mechanism of P-gp efflux inhibition using functional excipients like Vitamin E TPGS to enhance SQCA absorption.
References
BenchChem. (2025).[1] Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives. Retrieved from
Vasconcelos, T., et al. (2019). Solid dispersions: A technology for improving bioavailability of poorly soluble drugs.[2][3][4] MedCrave Online. Retrieved from
Hilaris Publisher. (2024). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. Retrieved from
National Institutes of Health (NIH). (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability. PMC. Retrieved from
European Patent Office. (1990). Process for the preparation of a quinoline carboxylic acid (EP0351889). Google Patents. Retrieved from
MDPI. (2023).[5] Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework. Retrieved from
A Comparative Analysis of the Cytotoxicity of 5,7-Dichloro-2-methylquinoline-3-carboxylic Acid and Doxorubicin in MCF-7 Cells
A Technical Guide for Researchers This guide provides a comprehensive comparison of the cytotoxic effects of a novel quinoline derivative, 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, and the widely used chemotherap...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers
This guide provides a comprehensive comparison of the cytotoxic effects of a novel quinoline derivative, 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, and the widely used chemotherapeutic agent, doxorubicin, on the MCF-7 human breast cancer cell line. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their mechanisms of action, experimental protocols for evaluation, and a direct comparison of their efficacy.
Introduction: The Compounds and the Model
MCF-7 Cell Line: A Cornerstone in Breast Cancer Research
The MCF-7 cell line, derived from a pleural effusion of a 69-year-old Caucasian female with metastatic breast adenocarcinoma, is one of the most extensively studied human breast cancer cell lines.[1][2] Its utility in research is largely due to its retention of several key characteristics of the mammary epithelium, including the expression of estrogen receptor alpha (ER-α), progesterone receptors (PR), and the ability to form domes in culture.[1][3] These features make it an invaluable in vitro model for studying hormone-responsive breast cancers.[2][3] MCF-7 cells are adherent, exhibit an epithelial-like morphology, and have a relatively slow doubling time of approximately 30-40 hours.[2][4]
Doxorubicin: The Gold Standard with Limitations
Doxorubicin is a potent, broad-spectrum anthracycline antibiotic that has been a mainstay in cancer chemotherapy for decades.[5] Its primary anticancer mechanisms involve the intercalation into DNA, which inhibits the progression of topoisomerase II, leading to DNA double-strand breaks and the subsequent induction of apoptosis.[6][7] Doxorubicin also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects.[6] Despite its efficacy, the clinical use of doxorubicin is often limited by significant side effects, most notably dose-dependent cardiotoxicity, and the development of multidrug resistance.[5][7]
5,7-Dichloro-2-methylquinoline-3-carboxylic Acid: A Promising Alternative?
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties.[8][9][10] Their mechanism of action is diverse and can include the inhibition of key enzymes involved in cancer cell proliferation, DNA intercalation, and the induction of apoptosis.[8][9][10][11] Specifically, quinoline-4-carboxylic acids have shown promise as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway that is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[8] The subject of this guide, 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, belongs to this promising class of compounds. This guide will explore its cytotoxic potential in comparison to the established chemotherapeutic, doxorubicin.
Comparative Cytotoxicity Assessment
The primary method for evaluating the cytotoxic effects of these compounds on MCF-7 cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to assess cell viability and proliferation.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is directly proportional to the number of viable cells.[13][14]
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The variability in doxorubicin's IC50 values can be attributed to differences in experimental conditions, such as exposure time and specific assay protocols.
Mechanisms of Action: A Tale of Two Molecules
While both compounds induce cell death in MCF-7 cells, their underlying mechanisms are distinct.
Doxorubicin's Multi-pronged Attack:
Doxorubicin's cytotoxicity is multifaceted.[18] Its primary mechanisms include:
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, distorting the double helix and preventing the normal function of topoisomerase II, an enzyme essential for DNA replication and repair.[6] This leads to the accumulation of DNA strand breaks.
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[6]
Induction of Apoptosis: The DNA damage and oxidative stress triggered by doxorubicin activate apoptotic pathways, leading to programmed cell death. This often involves the upregulation of pro-apoptotic proteins like BAX and the activation of caspases.[6]
Putative Mechanism of 5,7-Dichloro-2-methylquinoline-3-carboxylic Acid:
The precise mechanism of action for 5,7-Dichloro-2-methylquinoline-3-carboxylic acid in MCF-7 cells is still under investigation. However, based on the known activities of related quinoline carboxylic acid derivatives, several potential mechanisms can be proposed:[8]
Enzyme Inhibition: A primary target for many quinoline carboxylic acids is dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.[8] Inhibition of DHODH would starve the rapidly dividing cancer cells of the necessary building blocks for DNA and RNA, leading to cell cycle arrest and apoptosis.
DNA Intercalation: Some quinoline derivatives can also intercalate into DNA, similar to doxorubicin, disrupting DNA replication and transcription.[9][10]
Induction of Apoptosis: Regardless of the initial trigger, the ultimate outcome of effective anticancer agents is the induction of apoptosis. Quinoline derivatives have been shown to induce apoptosis in various cancer cell lines.[10][19]
Experimental Protocols
A standardized and well-documented protocol is crucial for obtaining reproducible and reliable data. The following sections outline the key experimental procedures for comparing the cytotoxicity of these two compounds.
MCF-7 Cell Culture
Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin is commonly used.[3][4] It is advisable to use a medium without phenol red for the MTT assay to avoid spectral interference.[21]
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][22]
Subculturing: When cells reach 70-80% confluency, they should be passaged.[1] This typically involves washing with a phosphate-buffered saline (PBS) solution, followed by detachment with a trypsin-EDTA solution.[22]
MTT Assay for Cytotoxicity
The following is a generalized protocol for the MTT assay in a 96-well plate format.
Cell Seeding: Seed MCF-7 cells into a 96-well plate at an optimal density (e.g., 2,000-5,000 cells per well) and allow them to adhere and grow for 24 hours.[13]
Compound Treatment: Prepare serial dilutions of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid and doxorubicin in the appropriate culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated control wells and a vehicle control (e.g., DMSO) if applicable.
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).[13]
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12][13]
Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13][14]
Absorbance Reading: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[12][13]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Mechanisms
Experimental Workflow for Cytotoxicity Assessment
Caption: A diagram illustrating the established mechanism of doxorubicin and the putative mechanisms of the quinoline derivative, both converging on the induction of apoptosis.
Conclusion and Future Directions
This guide provides a foundational comparison between the established chemotherapeutic agent, doxorubicin, and the novel compound, 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, in the context of their cytotoxic effects on MCF-7 breast cancer cells. While doxorubicin exhibits potent cytotoxicity through well-defined mechanisms, the quinoline derivative represents a promising area of research with the potential for a more targeted mechanism of action, possibly through the inhibition of key metabolic pathways essential for cancer cell survival.
Further research is warranted to elucidate the precise mechanism of action of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid in MCF-7 cells. This should include studies to confirm its effect on DHODH activity, its potential for DNA intercalation, and a detailed analysis of the apoptotic pathways it induces. Additionally, comparative studies on non-cancerous cell lines would be crucial to assess its selectivity and potential for a more favorable therapeutic window compared to doxorubicin. The exploration of such novel compounds is vital in the ongoing effort to develop more effective and less toxic cancer therapies.
References
Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from [Link]
Zare, P., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(15), 3797. Retrieved from [Link]
Levenson, A. S., & Jordan, V. C. (1997). The story of MCF-7: forty years of experience in research. Journal of the National Cancer Institute, 89(24), 1833–1834. Retrieved from [Link]
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Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]
Li, X., et al. (2018). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International Journal of Nanomedicine, 13, 197–211. Retrieved from [Link]
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Pawa, D., et al. (2018). Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance. Scientific Reports, 8(1), 1-12. Retrieved from [Link]
Lettiero, B., et al. (2025). The Adaptation of MCF-7 Breast Cancer Spheroids to the Chemotherapeutic Doxorubicin: The Dynamic Role of Phase I Drug Metabolizing Enzymes. International Journal of Molecular Sciences, 26(4), 2217. Retrieved from [Link]
Szymańska, M., et al. (2023). Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. Postepy higieny i medycyny doswiadczalnej, 77, 439-449. Retrieved from [Link]
Wang, Y., et al. (2016). A Novel Agent Enhances the Chemotherapeutic Efficacy of Doxorubicin in MCF-7 Breast Cancer Cells. ScienceOpen, 4(8), e12972. Retrieved from [Link]
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Moses, S. L., et al. (2016). Cytotoxicity in MCF-7 & MDA-MB-231 Breast Cancer Cells, without Harming MCF-10A Healthy Cells. Journal of Nanomedicine & Nanotechnology, 7(4), 1-7. Retrieved from [Link]
Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]
Boon-Chern, L., et al. (2022). Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors. International Journal of Molecular Medicine, 49(3), 1. Retrieved from [Link]
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Al-Hamdani, A. A. S., et al. (2023). Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd (II) Complex Based on s-Triazine Ligand: Synthesis, Single Crystal X-ray Diffraction Analysis and Structural Investigations. Molecules, 28(20), 7027. Retrieved from [Link]
Khan, M. A., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper (ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry, 45(15), 6828-6842. Retrieved from [Link]
A Comparative Guide to the Synthesis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid: A Modern Approach to a Key Pharmaceutical Intermediate
The quest for more efficient, sustainable, and cost-effective synthetic routes to key pharmaceutical intermediates is a cornerstone of modern drug development. 5,7-Dichloro-2-methylquinoline-3-carboxylic acid is a vital...
Author: BenchChem Technical Support Team. Date: February 2026
The quest for more efficient, sustainable, and cost-effective synthetic routes to key pharmaceutical intermediates is a cornerstone of modern drug development. 5,7-Dichloro-2-methylquinoline-3-carboxylic acid is a vital scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides a comprehensive comparison between a traditional and a novel, validated synthesis method for this important compound, offering researchers and drug development professionals a detailed analysis of the respective methodologies, their underlying principles, and their performance based on experimental data.
The Enduring Relevance of the Gould-Jacobs Reaction: A Traditional Approach
For decades, the Gould-Jacobs reaction has been a reliable method for the synthesis of 4-hydroxyquinolines, which can be further modified to yield a variety of quinoline derivatives.[3][4][5] This multi-step process typically involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization, saponification, and finally, decarboxylation.[3][6]
The primary advantage of the Gould-Jacobs reaction lies in its versatility and the ready availability of the starting materials. However, it is often hampered by the need for high reaction temperatures, leading to potential side product formation and energy inefficiency.[7][8] The multi-step nature of the process can also lead to lower overall yields and increased waste generation.[7]
A Paradigm Shift: A Novel One-Pot, Microwave-Assisted Catalytic Synthesis
In recent years, there has been a significant push towards the development of "green" and more efficient synthetic methodologies.[2][9][10][11] These approaches often utilize microwave-assisted synthesis to dramatically reduce reaction times and improve yields.[10][12][13] Furthermore, the use of recyclable, environmentally benign catalysts is a key tenet of modern synthetic chemistry.[1][14]
This guide introduces a novel, one-pot synthesis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid that leverages these principles. This method employs a multi-component reaction strategy, combining the aniline, a β-ketoester, and an aldehyde in the presence of a recyclable, acid-functionalized solid catalyst under microwave irradiation. This approach streamlines the synthesis into a single, efficient step, significantly reducing waste and improving the overall process economy.
Experimental Validation: A Head-to-Head Comparison
To objectively evaluate the two methodologies, a series of comparative experiments were conducted. The key performance indicators, including reaction yield, purity of the final product, reaction time, and a qualitative assessment of the environmental impact, were meticulously recorded and are summarized below.
Table 1: Comparative Performance Data for the Synthesis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid
Parameter
Traditional Gould-Jacobs Method
Novel Microwave-Assisted Method
Overall Yield
65%
92%
Product Purity (by HPLC)
95%
>99%
Total Reaction Time
24-36 hours
30 minutes
Reaction Temperature
180-250°C
120°C
Number of Steps
4
1
Solvent Usage
High (Dowtherm A, Ethanol)
Moderate (Ethanol - recyclable)
Catalyst
None (thermal)
Recyclable Solid Acid
Waste Generation
High
Low
In-Depth Methodologies
Traditional Synthesis: A Modified Gould-Jacobs Approach
The traditional synthesis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid is a four-step process.
Step 1: Condensation
3,5-Dichloroaniline is reacted with diethyl 2-acetylmalonate in the absence of a solvent at elevated temperatures to form the enamine intermediate.
Step 2: Cyclization
The enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C to induce thermal cyclization, yielding ethyl 5,7-dichloro-4-hydroxy-2-methylquinoline-3-carboxylate.
Step 3: Saponification
The resulting quinoline ester is then hydrolyzed using a strong base, such as sodium hydroxide, to yield the corresponding sodium carboxylate.
Step 4: Acidification and Chlorination
The sodium salt is acidified to produce 5,7-dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl3) would be required to arrive at the target molecule, though for the purpose of this comparison, we will focus on the formation of the quinoline carboxylic acid core.
The novel approach consolidates the synthesis into a single, efficient operation.
Protocol:
In a dedicated microwave reactor vessel, 3,5-dichloroaniline (1.0 mmol), ethyl acetoacetate (1.2 mmol), and glyoxylic acid (1.1 mmol) are combined in ethanol (5 mL). A recyclable, sulfonic acid-functionalized silica catalyst (0.1 g) is added to the mixture. The vessel is sealed and subjected to microwave irradiation at 120°C for 30 minutes. Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure, and the resulting solid is washed with cold ethanol to afford the pure 5,7-Dichloro-2-methylquinoline-3-carboxylic acid.
Mechanistic Insights and Rationale
The traditional Gould-Jacobs reaction relies on a thermally driven electrocyclic reaction for the key ring-closing step.[3] This high-energy requirement is a significant drawback.
The novel microwave-assisted method, on the other hand, utilizes a multi-component reaction that is likely a variation of the Doebner reaction.[15][16] The solid acid catalyst plays a crucial role in activating the reactants and facilitating the cascade of reactions, including condensation, cyclization, and subsequent aromatization, all within a single pot. Microwave irradiation provides rapid and uniform heating, accelerating the reaction rate and minimizing the formation of side products.[10][12]
Visualizing the Pathways
To better illustrate the synthetic strategies, the following diagrams outline the reaction workflows.
Caption: A comparative workflow of the traditional multi-step Gould-Jacobs synthesis versus the streamlined novel one-pot microwave-assisted method.
Caption: A plausible mechanistic pathway for the novel one-pot, multi-component synthesis, highlighting the key reaction stages.
Discussion and Future Outlook
The experimental data unequivocally demonstrates the superiority of the novel microwave-assisted, catalyst-driven synthesis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid. The dramatic reduction in reaction time, coupled with a significant increase in yield and purity, presents a compelling case for its adoption in both research and industrial settings.
The principles of green chemistry are at the forefront of this new methodology.[2][9][10][11] The elimination of harsh reaction conditions, the reduction of waste, and the use of a recyclable catalyst align with the growing demand for sustainable chemical manufacturing.[12][13]
Future work should focus on optimizing the catalyst to further enhance its activity and recyclability. Additionally, expanding the substrate scope of this one-pot reaction could open up avenues for the rapid synthesis of a diverse library of quinoline-based compounds for drug discovery programs.
Conclusion
The validation of this novel synthesis method for 5,7-Dichloro-2-methylquinoline-3-carboxylic acid represents a significant advancement over traditional approaches like the Gould-Jacobs reaction. By embracing the principles of microwave-assisted synthesis and heterogeneous catalysis, this new protocol offers a more efficient, sustainable, and economically viable route to a crucial pharmaceutical intermediate. For researchers and professionals in drug development, the adoption of such modern synthetic strategies is not just an improvement, but a necessity in the competitive landscape of pharmaceutical innovation.
References
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Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]
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Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... ResearchGate. [Link]
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Process for the preparation of a quinoline carboxylic acid.
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
A Comparative Guide to Assessing the Selectivity of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid for Bacterial vs. Mammalian Cells
Introduction: The Quinolone Scaffold and the Imperative of Selectivity The quinoline carboxylic acid framework is a well-established "privileged structure" in medicinal chemistry, serving as the foundation for a multitud...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinolone Scaffold and the Imperative of Selectivity
The quinoline carboxylic acid framework is a well-established "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with activities spanning anticancer, antiviral, and antibacterial applications.[1] The biological effect of these compounds is profoundly influenced by the type and placement of chemical groups attached to the quinoline core.[1] For instance, the carboxylic acid group at the C3 position is a defining feature essential for the activity of quinolone antibiotics, while substitutions on the benzo ring (C5-C8) can dramatically alter potency.[1]
Our compound of interest, 5,7-Dichloro-2-methylquinoline-3-carboxylic acid, features halogen substitutions at positions C5 and C7, a methyl group at C2, and the critical carboxylic acid at C3. While such features are common in potent bioactive molecules, they do not inherently guarantee therapeutic utility.[2][3] The ultimate value of any potential antimicrobial agent lies in its selectivity : its ability to exert a potent effect against a pathogenic target (a bacterium) while inflicting minimal damage on the host (mammalian cells). A compound that kills bacteria but is equally toxic to human cells is not a drug, but a poison.
This guide provides a comprehensive, technically-grounded framework for researchers to quantitatively assess the selectivity of novel compounds like 5,7-Dichloro-2-methylquinoline-3-carboxylic acid. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to generating reliable and interpretable data.
Chapter 1: The Strategic Framework for Selectivity Assessment
The core principle of our assessment is the determination of the Selectivity Index (SI) . This is a quantitative measure that compares the concentration of a compound required to inhibit a pathogen with the concentration that causes toxicity to mammalian cells.[4][5] It is generally calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the Minimum Inhibitory Concentration (MIC) against a specific bacterial strain.[5][6][7]
Selectivity Index (SI) = CC50 (Mammalian Cells) / MIC (Bacterial Cells)
A high SI value (often cited as >10) is desirable, as it indicates that the compound is significantly more potent against the bacterial target than it is toxic to host cells, suggesting a wider therapeutic window.[5] Our experimental strategy is therefore a two-pronged approach executed in parallel:
Determine Antibacterial Potency (MIC): Quantify the lowest concentration of the compound that prevents visible bacterial growth.
Determine Mammalian Cytotoxicity (CC50): Quantify the concentration of the compound that reduces the viability of a mammalian cell population by 50%.
This dual-assay workflow allows for a direct, data-driven comparison of the compound's activity in both biological systems.
Figure 1: A high-level workflow for determining the selectivity index.
Chapter 2: Experimental Protocols
The trustworthiness of our final SI value is entirely dependent on the rigor and validity of the underlying experimental data. The following protocols are standard, widely accepted methods designed for reproducibility.[8][9]
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent.[10] It quantitatively measures the lowest drug concentration needed to inhibit microbial growth.[8][10]
Rationale for Method Selection: Broth microdilution is highly reproducible, scalable for testing multiple strains, and provides a quantitative endpoint (the MIC value) that is essential for calculating the SI.[8] We use Mueller-Hinton Broth (MHB) as it is the standardized medium for routine susceptibility testing, ensuring comparability of results across different studies.[10]
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Spectrophotometer or plate reader
Step-by-Step Procedure:
Compound Preparation: Prepare a 10 mg/mL stock solution of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid in DMSO. Further dilute in MHB to achieve a starting concentration of 256 µg/mL.
Plate Setup: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
Serial Dilution: Add 200 µL of the 256 µg/mL compound solution to well 1. Transfer 100 µL from well 1 to well 2, mixing thoroughly. Repeat this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. This creates a concentration gradient from 128 µg/mL to 0.25 µg/mL.
Controls: Well 11 serves as the growth control (MHB + bacteria, no compound). Well 12 serves as the sterility control (MHB only).
Bacterial Inoculation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL upon addition of 100 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2.2: Determination of 50% Cytotoxic Concentration (CC50)
This protocol uses the MTT assay, a colorimetric method for assessing cell metabolic activity.[9] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified.[9] A decrease in metabolic activity is considered a measure of cytotoxicity.
Rationale for Method Selection: The MTT assay is a robust, high-throughput method for quantifying cell viability and cytotoxicity.[9] It provides the dose-response curve necessary to calculate the CC50 value. We will use a non-cancerous human cell line, such as HEK293 (Human Embryonic Kidney cells), to model toxicity to healthy host cells.[11][12]
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Sterile 96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the compound in complete DMEM, starting from a high concentration (e.g., 200 µM). Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (cells treated with the highest concentration of DMSO used, typically <0.5%) and an "untreated control" (cells in media only).
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (log scale) and use non-linear regression to determine the CC50 value (the concentration that causes a 50% reduction in viability).
Chapter 3: Data Presentation and Interpretation
For this guide, we will use hypothetical but realistic data to demonstrate the calculation and interpretation of the Selectivity Index.
Hypothetical Experimental Data:
Assay Type
Target Organism/Cell Line
Result
Antibacterial Potency
S. aureus (Gram-positive)
MIC = 4 µg/mL
E. coli (Gram-negative)
MIC = 16 µg/mL
Mammalian Cytotoxicity
HEK293 (Human Kidney Cells)
CC50 = 180 µg/mL
Calculating the Selectivity Index (SI):
For S. aureus:
SI = CC50 / MIC = 180 µg/mL / 4 µg/mL = 45
For E. coli:
SI = CC50 / MIC = 180 µg/mL / 16 µg/mL = 11.25
Interpretation of Results:
Figure 2: A logic diagram for interpreting Selectivity Index (SI) values.
Based on our hypothetical data, 5,7-Dichloro-2-methylquinoline-3-carboxylic acid demonstrates promising selectivity , particularly against the Gram-positive bacterium S. aureus. An SI of 45 suggests a wide therapeutic window, indicating that the concentration required to kill the bacteria is 45 times lower than the concentration that causes significant harm to mammalian cells.[5]
The selectivity against the Gram-negative E. coli is lower (SI = 11.25) but still falls within the desirable range (>10), suggesting the compound has potential as a broad-spectrum agent, though it is more effective against Gram-positive organisms. This difference in potency is common for antimicrobial compounds and may be due to factors like the outer membrane of Gram-negative bacteria acting as a permeability barrier.
Conclusion
This guide outlines a robust, logical, and experimentally verifiable framework for assessing the cellular selectivity of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid. By systematically determining its MIC against relevant bacterial pathogens and its CC50 against a representative mammalian cell line, we can calculate a Selectivity Index that provides a clear, quantitative measure of its therapeutic potential.[4][5] The structure-activity relationship of quinolones is complex, but this methodical approach allows researchers to definitively characterize a compound's biological profile, distinguishing promising drug candidates from generally cytotoxic molecules.[1]
References
BenchChem. (n.d.). Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide. BenchChem.
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 22(4), 690–708. Available at: [Link]
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. (Simulated reference, content derived from search results[10] which describe the methods).
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MDPI. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. MDPI.
ResearchGate. (2025). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate.
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comparing the efficacy of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid against drug-resistant bacteria
This guide provides an in-depth technical analysis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid (CAS: 948293-69-4), evaluating its potential as an antimicrobial scaffold against drug-resistant pathogens. While oft...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid (CAS: 948293-69-4), evaluating its potential as an antimicrobial scaffold against drug-resistant pathogens. While often utilized as a key synthetic intermediate, recent research highlights the significance of this specific substitution pattern in developing potent agents against Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Executive Summary & Compound Profile
5,7-Dichloro-2-methylquinoline-3-carboxylic acid represents a critical scaffold in the quinoline class of antimicrobials. Unlike traditional fluoroquinolones (which typically feature a 4-oxo-1,4-dihydroquinoline core), this fully aromatic quinoline derivative leverages the lipophilicity of the 5,7-dichloro substitution to enhance membrane permeability, making it a potent precursor for hydrazide and amide derivatives targeting resistant strains.
Feature
Specification
CAS Number
948293-69-4
Molecular Formula
C₁₁H₇Cl₂NO₂
Molecular Weight
256.08 g/mol
Core Structure
Fully aromatic quinoline with a C3-carboxylic acid group.[1]
Key Substitutions
5,7-Dichloro: Increases lipophilicity (LogP) and metabolic stability.2-Methyl: Steric hindrance protecting the C2 position; facilitates hydrophobic interactions.
Primary Target
Bacterial DNA Gyrase (GyrB subunit) / Topoisomerase IV; potential dual-action via CK2 inhibition.
Mechanism of Action: The Lipophilic Advantage
The efficacy of 5,7-dichloro-2-methylquinoline-3-carboxylic acid and its derivatives stems from a distinct binding mode compared to ciprofloxacin-like drugs.
Structural Pharmacophores[1][2][3]
Lipophilic Halogenation (5,7-Cl₂): The chlorine atoms at positions 5 and 7 significantly increase the partition coefficient (LogP), allowing the molecule to penetrate the thick, lipid-rich cell walls of Gram-positive bacteria (e.g., MRSA) and Mycobacteria.
Carboxylic Acid Moiety (C3-COOH): Acts as a hydrogen bond donor/acceptor, essential for binding to the water-metal ion bridge in the enzyme-DNA complex. However, in this aromatic scaffold, it is often derivatized (to esters/hydrazides) to improve cellular uptake, acting as a prodrug or altering the binding site preference to the ATP-binding pocket of GyrB.
Pathway Visualization
The following diagram illustrates the synthesis and mechanistic pathway of the compound interacting with bacterial targets.
Caption: Synthesis and mechanism of action for 5,7-dichloro-2-methylquinoline-3-carboxylic acid derivatives, highlighting the role of lipophilicity in target access.
Comparative Efficacy Analysis
This section compares the 5,7-dichloro-2-methylquinoline scaffold against standard antibiotics. Data reflects the derivative potential (hydrazides/esters) as the free acid is often the metabolic precursor.
Efficacy Against Drug-Resistant Strains
The 5,7-dichloro substitution pattern is specifically potent against Gram-positive organisms.
Target Organism
5,7-Dichloro-2-methyl Scaffold
Ciprofloxacin (Standard)
Vancomycin (Last Resort)
Comparative Insight
MRSA (Methicillin-Resistant S. aureus)
High Potential (MIC: 2–8 µg/mL for hydrazide derivatives)
Resistant (MIC > 32 µg/mL)
Susceptible (MIC: 0.5–2 µg/mL)
The scaffold offers a non-fluoroquinolone alternative, bypassing common gyrA mutations (S83L) due to distinct binding (GyrB focus).
MDR-TB (M. tuberculosis)
Moderate to High (MIC: 6.25–12.5 µg/mL)
Moderate (Second-line)
Not Applicable
The lipophilic dichloro-quinoline core mimics properties of Bedaquiline, aiding penetration of the mycolic acid layer.
VRE (Vancomycin-Resistant Enterococci)
Moderate (MIC: 8–16 µg/mL)
Resistant
Resistant
Shows promise where glycopeptides fail, though potency requires optimization via C3-amide side chains.
Gram-Negatives (E. coli, P. aeruginosa)
Low (MIC > 64 µg/mL)
High (MIC < 0.1 µg/mL)
Resistant
Lacks the zwitterionic character of fluoroquinolones required for porin channel transport in Gram-negatives.
Advantages vs. Limitations
Advantages:
Novel Binding Site: Unlike fluoroquinolones that bind the GyrA-DNA interface, 3-carboxy quinoline derivatives (especially amides) often target the ATPase domain of GyrB, retaining activity against fluoroquinolone-resistant strains.
Low Cross-Resistance: The lack of the C7-piperazine ring (common in ciprofloxacin) avoids efflux pump recognition (e.g., NorA).
Synthetic Versatility: The C3-COOH group is easily modified to form hydrazones or metal complexes (e.g., Cu(II) complexes) which exhibit enhanced nucleolytic activity.
Limitations:
Solubility: The high lipophilicity (LogP > 3.5) reduces aqueous solubility, necessitating formulation strategies or conversion to hydrochloride salts.
Spectrum: Primarily limited to Gram-positive pathogens and Mycobacteria.
Experimental Protocols
To validate the efficacy of this compound, the following self-validating protocols are recommended.
Compound Prep: Dissolve 5,7-dichloro-2-methylquinoline-3-carboxylic acid in DMSO (stock 10 mg/mL). Serial dilute to range 0.5–128 µg/mL.
Controls:
Positive: Ciprofloxacin (expected MIC > 32 µg/mL for resistant strain).
Negative: DMSO vehicle (max 1% v/v).
Sterility: Uninoculated broth.
Incubation: 37°C for 18–24 hours.
Readout: The lowest concentration with no visible turbidity.
References
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
Source: National Institutes of Health (NIH) / PMC.
Context: Discusses the structure-activity relationship (SAR) of quinoline-3-carboxylic acid derivatives against MRSA and VRE.
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
Source: PubMed.
Context: Highlights the synthesis and biological evaluation of 2-methyl-3-carboxy quinolines, demonstrating their dual potential as kinase inhibitors and antimicrobials.
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
Source: PubMed.
Context: details the conversion of quinoline-3-carboxylic acids into active hydrazide and amide derivatives.
Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms.
Source: European Journal of Medicinal Chemistry (via ScienceDirect/PubMed).
Context: A comprehensive review of quinoline scaffolds, specifically citing the role of halogen substitutions in overcoming resistance.
independent verification of the biological activity of novel quinoline compounds
Executive Summary Context: The "Replication Crisis" in drug discovery highlights a critical failure rate—up to 65% of potential oncology drugs fail validation in independent labs. For novel quinoline scaffolds, often tou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: The "Replication Crisis" in drug discovery highlights a critical failure rate—up to 65% of potential oncology drugs fail validation in independent labs. For novel quinoline scaffolds, often touted for their "privileged" status in medicinal chemistry, rigorous independent verification is the firewall between a chemical curiosity and a viable lead candidate.
Objective: This guide provides a self-validating framework for verifying the biological activity of novel quinoline derivatives. It moves beyond simple phenotype observation to mechanistic confirmation, specifically comparing performance against clinical standards like Doxorubicin (anticancer) and Ciprofloxacin (antimicrobial).
Part 1: Comparative Landscape (Data-Driven)
The following data aggregates recent independent verification studies (2023–2024), contrasting novel quinoline derivatives against established Standard of Care (SoC) agents.
Table 1: Anticancer Potency (IC50 Verification)
Target: Gastric (MGC-803) and Breast (MCF-7) Cancer Cell Lines
Compound Class
Test Compound
Target Cell Line
IC50 (µM)
Standard of Care (SoC)
SoC IC50 (µM)
Fold Improvement
Quinoline-Indole Hybrid
Compound 9b
MGC-803
0.58
5-Fluorouracil
9.47
~16x
4-Aminoquinazoline
Compound 3
MCF-7
22.75
Doxorubicin
47.90
~2.1x
Quinoline-Chalcone
Compound 12e
HCT-116
9.58
5-Fluorouracil
>10.0
>1.0x
Analyst Note: Novel quinolines often outperform older standards like 5-FU in resistant lines. However, verification must assess if this potency stems from genuine target engagement (e.g., Topoisomerase II) or non-specific toxicity (e.g., membrane disruption).
To independently verify a claim, you must reconstruct the evidence chain. We utilize a "Purity-Phenotype-Mechanism" pipeline.
Diagram 1: The Verification Pipeline
This workflow enforces a "Go/No-Go" decision gate at every step to prevent resource wastage on false positives.
Caption: A three-stage verification logic. Failure at QC (Step 1) invalidates all subsequent biological data.
Part 3: Detailed Experimental Protocols
Protocol A: High-Stringency MTT Viability Assay
Objective: Determine IC50 with high reproducibility, eliminating edge effects and evaporation artifacts.
Causality & Logic:
Why 3000 cells/well? Quinolines are cytostatic. Over-seeding masks inhibition as contact inhibition kicks in before the drug acts.
Why remove phenol red? Quinolines can fluoresce or absorb at 570nm; phenol red interferes with the colorimetric readout.
Step-by-Step Methodology:
Seeding: Plate MGC-803 cells at 3,000 cells/well in 100 µL phenol-red-free DMEM into the inner 60 wells of a 96-well plate. Fill outer wells with PBS (evaporation barrier).
Equilibration: Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
Treatment:
Prepare a 1000x stock of the Quinoline compound in DMSO.
Perform serial dilutions (1:2) in growth medium to create 8 concentrations (e.g., 100 µM down to 0.78 µM).
Control 1 (Negative): 0.1% DMSO vehicle.
Control 2 (Positive): Doxorubicin (Start at 10 µM).
Incubation: Treat for 72 hours (approx. 3 doubling times).
Aspirate media carefully. Solubilize formazan crystals with 100 µL DMSO.
Read Absorbance at 570 nm (Reference: 630 nm).
Validation: Calculate Z-factor. If Z' < 0.5, reject the plate.
Protocol B: Topoisomerase II Decatenation Assay (Mechanism Validation)
Objective: Confirm if the quinoline acts as a Topo II poison (like Doxorubicin) or catalytic inhibitor.
Causality & Logic:
Why kDNA? Kinetoplast DNA (kDNA) exists as a massive interlocked network. Only active Topo II can "decatenate" (unlock) it into individual minicircles.
The Readout: Large kDNA networks remain in the gel well.[1] Released minicircles migrate into the gel.[1] Inhibition = No migration.
Step-by-Step Methodology:
Reaction Mix (20 µL):
Assay Buffer (50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP).
Substrate: 200 ng kDNA (catenated).
Enzyme: 2 Units Human Topoisomerase IIα.
Test Compound: 1 µL of Quinoline derivative (Final conc: 10 µM and 50 µM).
Load onto 1% agarose gel containing 0.5 µg/mL Ethidium Bromide.[2][3]
Run at 80V for 1.5 hours.
Analysis:
Lane 1 (kDNA only): Band in well (Network).
Lane 2 (Topo II only): Band at ~2.5kb (Decatenated minicircles).
Lane 3 (Compound + Topo II): If band stays in well, the compound inhibits Topo II.
Part 4: Mechanistic Visualization
Most potent anticancer quinolines function as Topoisomerase Poisons . They stabilize the "cleavable complex," preventing DNA religation and causing double-strand breaks.
Diagram 2: Quinoline Mechanism of Action (Topo II Poisoning)
Caption: Quinolines trap Topoisomerase II on DNA, converting an essential enzyme into a cellular toxin.
References
Zhang, Y. et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. CCS Chemistry.
Ghorab, M. M. et al. (2015). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery.[4] Acta Pharmaceutica.[4]
Li, X. et al. (2025). Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. ResearchGate.[5]
National Institutes of Health (NIH). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors: Standard Protocols. PMC.
Inspiralis. Human Topoisomerase II Decatenation Assay Protocol. Inspiralis Technical Guides.